Dienogest-d8
Description
Propriétés
IUPAC Name |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLJNIPTRTECV-VCTPBPHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dienogest-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a fourth-generation synthetic progestogen widely utilized in oral contraceptives and for the management of endometriosis.[1] Its deuterated analogue, Dienogest-d8, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical structure of this compound, outlines a plausible synthetic route based on established methods for Dienogest synthesis and steroid deuteration, and details its mechanism of action.
Chemical Structure
Dienogest is chemically described as (17α)-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile.[1] Its structure is derived from 19-nortestosterone. This compound is a deuterated isotopologue of Dienogest, where eight hydrogen atoms are replaced by deuterium (B1214612) atoms. The specific positions of deuteration can vary depending on the synthetic method, but a common commercially available form is 17α-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8.[2] This isotopic labeling provides a distinct mass shift, crucial for its use as an internal standard in quantitative mass spectrometry.
Chemical Structure Diagrams:
References
Physicochemical Properties of Deuterated Dienogest: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Dienogest. The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. Understanding the fundamental physicochemical characteristics of deuterated Dienogest is crucial for formulation development, analytical method validation, and predicting its behavior in biological systems.
While specific experimental data for many physicochemical properties of deuterated Dienogest are not extensively available in the public domain, this guide compiles the available information and provides data for non-deuterated Dienogest for comparison. The theoretical impact of deuteration on these properties is also discussed.
Introduction to Deuterated Dienogest
Dienogest is a synthetic progestin belonging to the 19-nortestosterone derivative class.[1] It is a potent agonist of the progesterone (B1679170) receptor and also exhibits antiandrogenic activity.[2][3] Deuterated Dienogest, such as Dienogest-d6, is a stable isotope-labeled version of the molecule where specific hydrogen atoms have been replaced by deuterium.[4] This labeling is primarily utilized in pharmacokinetic studies as an internal standard for accurate quantification.[4] However, the incorporation of deuterium at sites of metabolic activity can slow down drug metabolism, a phenomenon known as the kinetic isotope effect, which can lead to an improved pharmacokinetic profile.[5]
Comparative Physicochemical Properties
The following tables summarize the available physicochemical data for deuterated Dienogest and its non-deuterated counterpart.
Table 1: General Physicochemical Properties
| Property | Deuterated Dienogest (Dienogest-d6) | Non-Deuterated Dienogest | Reference |
| Molecular Formula | C₂₀H₁₉D₆NO₂ | C₂₀H₂₅NO₂ | [6] |
| Molecular Weight | 317.46 g/mol | 311.42 g/mol | [6] |
| Appearance | White to off-white solid (presumed) | Crystalline solid | [7] |
| Melting Point | Not available | 210-218 °C | [1] |
| pKa | Not available | Not available | |
| LogP (Octanol/Water) | 1.8 (Computed) | Not available | [8] |
Table 2: Solubility Data
| Solvent | Deuterated Dienogest (Dienogest-d6) | Non-Deuterated Dienogest | Reference |
| Water | Insoluble (presumed) | Insoluble | [9] |
| DMSO | Not available | 62 mg/mL | [9] |
| Ethanol | Not available | Insoluble | [9] |
Note: The properties for deuterated Dienogest are largely based on computed data or presumed to be similar to the non-deuterated form in the absence of experimental data.
Impact of Deuteration on Physicochemical Properties
The substitution of hydrogen with deuterium results in a slight increase in molecular weight, as observed in Table 1. While this change is minimal, it is the basis for differentiation in mass spectrometry.[10] Other physicochemical properties such as melting point, pKa, and solubility are not expected to be significantly altered by deuteration, as they are primarily influenced by the overall molecular structure, polarity, and functional groups, which remain unchanged. The most significant impact of deuteration is on the metabolic stability of the molecule due to the kinetic isotope effect.
Signaling Pathways of Dienogest
Dienogest primarily exerts its therapeutic effects through its interaction with the progesterone receptor (PR).[2] Additionally, it possesses anti-androgenic properties.[11]
Progesterone Receptor Signaling
Dienogest acts as a potent agonist at the progesterone receptor, initiating a cascade of cellular events that lead to its progestagenic effects, including the inhibition of ovulation and changes in the endometrium.[2]
Anti-Androgenic and Anti-Inflammatory Signaling
Dienogest also exhibits anti-androgenic effects by blocking androgen receptors.[11] Furthermore, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[12]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients (APIs) are outlined in various pharmacopeias and regulatory guidelines.[13][14] The following are generalized methodologies adapted for deuterated Dienogest.
Solubility Determination (Shake-Flask Method)
This protocol is based on the principles outlined in USP General Chapter <1236>.[13]
Objective: To determine the equilibrium solubility of deuterated Dienogest in a specific solvent.
Materials:
-
Deuterated Dienogest
-
Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Shaker or rotator set at a constant temperature
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of deuterated Dienogest to a pre-determined volume of the solvent in a vial. The excess solid should be visible.
-
Seal the vials and place them in a shaker/rotator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of deuterated Dienogest using a validated HPLC-UV or LC-MS/MS method.
-
The determined concentration represents the solubility of the compound under the tested conditions.
References
- 1. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dienogest-d6 | Axios Research [axios-research.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dienogest-d6 | C20H25NO2 | CID 163322486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Solubility Measurements | USP-NF [uspnf.com]
- 14. database.ich.org [database.ich.org]
Dienogest-d8: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Dienogest-d8, a deuterated analog of the synthetic progestin Dienogest. The focus of this document is on the methodologies used to assess its isotopic purity and chemical stability, which are paramount for its application as an internal standard in quantitative bioanalytical assays and in metabolic studies. While specific quantitative data for this compound is not extensively published, this guide synthesizes information on Dienogest with established analytical principles for deuterated compounds to provide a thorough technical resource.
This compound is a stable isotope-labeled version of Dienogest, intended for use as an internal standard for the quantification of Dienogest by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[1] The strategic placement of eight deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate quantification in complex biological matrices.
Isotopic Purity Assessment
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative analyses. It is essential to determine the extent of deuterium incorporation and the distribution of isotopologues. The primary techniques for this assessment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Methodologies for Isotopic Purity Determination
A combination of mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of isotopic enrichment and structural integrity.[2]
Table 1: Summary of Analytical Techniques for Isotopic Purity Assessment
| Technique | Purpose | Key Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic enrichment and distribution. | Provides the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), allowing for the calculation of the percentage of the desired deuterated species.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of deuterium incorporation sites and estimation of isotopic purity. | ¹H NMR shows the reduction or disappearance of signals at deuterated positions. ²H NMR directly detects the deuterium nuclei, confirming their location.[2][4][5] |
Experimental Protocols
This protocol outlines a general procedure for determining the isotopic purity of a deuterated standard using HRMS.[6]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration sufficient to produce a strong signal.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).
-
Data Acquisition: Acquire full scan mass spectra over a mass range that includes the unlabeled Dienogest and all deuterated species. Ensure the mass resolution is adequate to distinguish between the different isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (e.g., M+1 to M+8).
-
Calculate the area of each peak.
-
The isotopic enrichment is calculated as the percentage of the peak area of the desired deuterated species (M+8 for this compound) relative to the sum of the peak areas of all isotopologues.
-
This protocol describes the use of ¹H and ²H NMR to confirm the sites of deuterium incorporation.
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).
-
Instrumentation: Use a high-field NMR spectrometer.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Compare the spectrum to that of an authentic standard of non-deuterated Dienogest.
-
The absence or significant reduction of proton signals at specific chemical shifts confirms the location of deuterium incorporation.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum provides direct evidence of deuterium at specific positions in the molecule.[4]
-
Stability Assessment
Understanding the chemical stability of this compound is crucial for ensuring its integrity during storage and use as an internal standard. Stability studies are typically conducted under forced degradation conditions to identify potential degradation pathways and products.[7][8][9] While specific stability data for this compound is limited, the degradation pathways of Dienogest are well-documented and can be extrapolated to its deuterated analog.
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[8][10][11][12]
Table 2: Typical Forced Degradation Conditions for Dienogest
| Condition | Reagent and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 1M HCl at 45°C for 30 minutes.[11][12] | Hydrolysis of functional groups. |
| Base Hydrolysis | 1M NaOH at 45°C for 15 minutes.[11][12] | Hydrolysis of functional groups. |
| Oxidation | 2.5% H₂O₂ at 45°C for 30 minutes.[11][12] | Oxidation of the steroid structure. |
| Thermal Degradation | Dry heat at 105°C for 15 hours.[12] | Thermolytic decomposition. |
| Photostability | Exposure to UV light (200 Watts/m²) and sunlight (1.2 Million Lux Hours).[11] | Photolytic degradation, potentially leading to the formation of estrogenic compounds through A-ring aromatization.[7][13] |
Analytical Methodology for Stability Indicating Assays
A stability-indicating analytical method is one that can separate the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[10][11][12][14]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following is a representative protocol for a stability-indicating RP-HPLC method for Dienogest, which can be adapted for this compound.
-
Chromatographic System: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil BDS C18, 150 x 4.6mm, 5µm).[11][15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40% Acetonitrile).[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a specified wavelength (e.g., 241 nm or 305 nm).[10][11]
-
Procedure:
-
Prepare solutions of this compound that have been subjected to the forced degradation conditions outlined in Table 2.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.
Conclusion
The isotopic purity and stability of this compound are fundamental to its reliable use as an internal standard. This guide has outlined the standard analytical methodologies, including HRMS and NMR for purity assessment and stability-indicating HPLC methods for degradation studies. While specific data for this compound is not abundant in the public domain, the protocols and degradation pathways described for Dienogest provide a robust framework for its characterization. Researchers and drug development professionals should employ these methods to ensure the quality and reliability of this compound in their analytical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Validated Stability Indicating RP-hplc Method for the Assay of Dienogest in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Mechanism and Application of Dienogest-d8 as an Internal Standard in LC-MS/MS Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of Dienogest-d8's mechanism of action as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Dienogest (B1670515). It covers the core principles that make SIL-IS the gold standard in mass spectrometry, detailed experimental protocols, and validated performance data.
Introduction: The Need for Precision in Dienogest Quantification
Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis.[1] Accurate measurement of its concentration in biological matrices like human plasma is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[2][3]
However, the analytical process, from sample preparation to final detection, is susceptible to variations that can compromise accuracy. These include analyte loss during extraction, sample matrix effects, and fluctuations in instrument response.[4][5] To correct for this variability, an internal standard (IS) is incorporated into the analysis. An ideal IS is a compound that behaves identically to the analyte throughout the entire process.[6]
Stable isotope-labeled internal standards, such as this compound (Dienogest deuterated with eight deuterium (B1214612) atoms), are considered the gold standard for quantitative mass spectrometry.[6][7][8] Because the substitution of hydrogen with deuterium atoms results in a higher mass, this compound can be distinguished from the native Dienogest by the mass spectrometer.[9][10] Crucially, its physicochemical properties are nearly identical to the analyte, ensuring it serves as a perfect proxy to track and correct for analytical inconsistencies.[6][9]
Core Mechanism of Action: How this compound Ensures Accuracy
The effectiveness of this compound as an internal standard is not based on a biological or pharmacological mechanism, but on its physicochemical behavior during analysis. It ensures accurate quantification by compensating for procedural variations through a consistent analyte-to-internal standard response ratio.
Key Principles:
-
Physicochemical Equivalence: Except for a slight increase in mass, this compound is chemically identical to Dienogest. This means it has the same polarity, solubility, and ionization potential.
-
Co-elution: During liquid chromatography, this compound exhibits the same retention time as Dienogest, meaning they elute from the chromatography column simultaneously.[5] This is critical because it ensures both compounds experience the same matrix effects at the same time.
-
Correction for Sample Preparation Variability: A known quantity of this compound is added ("spiked") into every sample at the very beginning of the workflow. Any physical loss of the target analyte during subsequent steps (e.g., liquid-liquid extraction, evaporation) will be mirrored by a proportional loss of this compound.
-
Correction for Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma salts, lipids) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because this compound co-elutes and is chemically identical, its ionization is affected to the exact same degree as the native Dienogest.[10]
-
Ratio-Based Quantification: The mass spectrometer measures the signal intensity (peak area) for both Dienogest and this compound. Since any variation affects both compounds equally, the ratio of their peak areas remains constant and directly proportional to the initial concentration of Dienogest in the sample.[4]
The following diagram illustrates this core principle of correction.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. m.youtube.com [m.youtube.com]
Mass Spectrometry Fragmentation of Dienogest-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Dienogest-d8, a deuterated analog of the synthetic progestin Dienogest. While specific experimental fragmentation data for this compound is not widely published, this document extrapolates a highly probable fragmentation pathway based on the well-documented fragmentation of Dienogest and established principles of mass spectrometry for deuterated compounds. This compound is crucial as an internal standard for the accurate quantification of Dienogest in biological matrices during preclinical and clinical studies.
Introduction to Dienogest and the Role of Deuterated Analogs
Dienogest is a fourth-generation progestin with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis. Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has a molecular weight of approximately 316.45 g/mol . Its near-identical physicochemical properties to Dienogest ensure it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the analysis.
Mass Spectrometry of Dienogest and Predicted Fragmentation of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Dienogest in biological samples. Electrospray ionization (ESI) in positive mode is typically employed.
Fragmentation of Dienogest
The protonated molecule of Dienogest, [M+H]⁺, has a mass-to-charge ratio (m/z) of 312.3. In tandem mass spectrometry, this precursor ion is fragmented to produce characteristic product ions. The most commonly monitored transition for Dienogest is the fragmentation of the precursor ion at m/z 312.3 to a major product ion at m/z 135.3.
Predicted Fragmentation of this compound
Given that this compound contains eight deuterium (B1214612) atoms, its protonated molecule, [M+H]⁺, will have an m/z of approximately 320.3 (312.3 + 8). The fragmentation of deuterated compounds in mass spectrometry typically follows the same pathways as their non-deuterated counterparts, with the resulting fragment ions showing a corresponding mass shift if they retain the deuterium labels.
Based on the known fragmentation of Dienogest, the cyanomethyl group (-CH2CN) is a likely site of initial charge and subsequent fragmentation. The loss of neutral fragments from the steroid backbone would lead to the formation of stable product ions. It is hypothesized that the major product ion of this compound would also result from similar fragmentation pathways, retaining some or all of the deuterium atoms.
Quantitative Data Summary
The following table summarizes the known and predicted mass spectrometric data for Dienogest and this compound.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) |
| Dienogest | 312.3 | 135.3 |
| This compound (Predicted) | ~320.3 | ~135.3 to ~143.3 (depending on deuterium retention) |
Note: The exact m/z of the this compound product ion would depend on the location of the deuterium atoms and which ones are retained on the fragment.
Experimental Protocols
The following provides a detailed methodology for the analysis of Dienogest using an internal standard like this compound, based on established and validated methods.[1]
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 5 min, hold for 2 min, then return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
Visualizations
Experimental Workflow
Caption: Workflow for Dienogest analysis using LC-MS/MS.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
Conclusion
This technical guide outlines the expected mass spectrometry fragmentation pattern of this compound based on the known fragmentation of its non-deuterated counterpart. The provided experimental protocols offer a robust framework for the quantification of Dienogest in a research or clinical setting. It is important to note that the exact fragmentation transitions for this compound should be empirically determined and validated for any specific analytical method. The information presented here serves as a foundational guide for researchers and scientists in the field of drug development and bioanalysis.
References
A Comprehensive Technical Guide to the Certificate of Analysis and Quality Control of Dienogest-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the certificate of analysis and quality control parameters for Dienogest-d8, a deuterated analog of the synthetic progestin Dienogest (B1670515). This document outlines the critical quality attributes, detailed experimental methodologies for their assessment, and the underlying biological mechanisms of action relevant to its therapeutic use.
Introduction to this compound
Dienogest is a fourth-generation progestin with a potent progestogenic effect and moderate estrogen-suppressing properties. It is widely used in the treatment of endometriosis.[1] this compound, as a deuterated internal standard, is crucial for the accurate quantification of Dienogest in biological matrices during pharmacokinetic and metabolic studies. Its quality and purity are paramount to ensure the reliability of such bioanalytical methods.
Certificate of Analysis: A Summary of Quality Attributes
A Certificate of Analysis (CoA) for this compound provides a summary of the quality control tests performed on a specific batch of the material. The following tables summarize the typical quantitative data found on a CoA.
Table 1: General Properties of this compound
| Property | Specification |
| Chemical Name | 17α-cyanomethyl-17β-hydroxyestra-4,9-dien-3-one-d8 |
| Molecular Formula | C₂₀H₁₇D₈NO₂ |
| Molecular Weight | Approximately 319.47 g/mol |
| CAS Number | Not consistently assigned; varies by supplier |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, and acetone |
Table 2: Quality Control Specifications for this compound
| Test | Method | Acceptance Criteria |
| Identification | FTIR, ¹H-NMR, MS | Conforms to the structure |
| Assay | HPLC-UV | 98.0% - 102.0% |
| Chromatographic Purity | HPLC-UV | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterated forms (d1-d8) |
| Loss on Drying | TGA | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
Experimental Protocols for Quality Control
Detailed and validated analytical methods are essential for ensuring the quality of this compound. The following sections provide comprehensive protocols for the key quality control tests.
Identification
3.1.1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the identity of the material by comparing its infrared spectrum with that of a reference standard.
-
Methodology:
-
Sample Preparation: No specific sample preparation is typically required for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the this compound powder is placed directly on the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer equipped with a DTGS detector.
-
Accessory: ATR accessory with a diamond or zinc selenide (B1212193) crystal.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: The obtained spectrum is compared to the spectrum of a certified this compound reference standard. The comparison should show a high degree of correlation in the positions and relative intensities of the absorption bands.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure and confirm the isotopic labeling pattern of this compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
-
Instrument Parameters (¹H-NMR):
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Temperature: 25°C.
-
Pulse Sequence: Standard proton pulse sequence.
-
-
Analysis: The ¹H-NMR spectrum is analyzed for the characteristic chemical shifts and coupling constants of the Dienogest molecule. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.
-
3.1.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic purity of this compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Parameters (LC-MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer.
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions: Characteristic fragment ions.
-
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound. The isotopic distribution of this peak is analyzed to determine the percentage of deuteration.
-
Assay and Purity
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the potency (assay) and the levels of impurities (chromatographic purity) in this compound.
-
Methodology:
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 240 nm.[2]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Assay: The assay is calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
-
Purity: The percentage of each impurity is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram.
-
-
Mechanism of Action of Dienogest
Understanding the biological pathways of Dienogest is crucial for its development and application in research. Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone (B1679170) receptor, leading to a cascade of downstream events.
Progesterone Receptor Signaling Pathway
Dienogest is a selective agonist for the progesterone receptor (PR).[3][4] Upon binding, it induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the Dienogest-PR complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This leads to the decidualization of endometrial tissue and the inhibition of ovulation.[5]
Anti-Inflammatory Signaling Pathway
Dienogest also exhibits significant anti-inflammatory properties, which are crucial for its efficacy in treating endometriosis. A key mechanism is the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, Dienogest suppresses the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-6, IL-8) and enzymes involved in prostaglandin (B15479496) synthesis (e.g., COX-2).
Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control of a batch of this compound raw material.
Conclusion
The quality control of this compound is a critical process that ensures its suitability as an internal standard for bioanalytical applications. A comprehensive Certificate of Analysis, supported by robust and detailed analytical methodologies, provides the necessary assurance of its identity, purity, and potency. Furthermore, a deep understanding of its mechanism of action through various signaling pathways provides the scientific basis for its use in research and drug development. This guide serves as a valuable resource for professionals working with this compound, promoting best practices in its analysis and application.
References
- 1. impactfactor.org [impactfactor.org]
- 2. US20130041166A1 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 3. Dienogest, a synthetic progestin, down-regulates expression of CYP19A1 and inflammatory and neuroangiogenesis factors through progesterone receptor isoforms A and B in endometriotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dienogest? [synapse.patsnap.com]
The Gold Standard in Bioanalysis: Unveiling the Theoretical Advantages of Dienogest-d8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic, pharmacodynamic, and toxicological studies, the pursuit of accuracy and precision is paramount. The choice of a suitable internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth exploration of the theoretical and practical advantages of using a stable isotope-labeled (SIL) internal standard, specifically Dienogest-d8, for the bioanalysis of the synthetic progestin Dienogest.
Core Principles: Why Deuterated Internal Standards Excel
An ideal internal standard should perfectly mimic the physicochemical behavior of the analyte throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] Deuterated internal standards, such as this compound, where several hydrogen atoms are replaced by their stable isotope, deuterium, approach this ideal more closely than any other type of internal standard.[2]
The fundamental principle behind the superiority of SIL-IS lies in their near-identical chemical and physical properties to the unlabeled analyte.[3] This ensures that this compound co-elutes with Dienogest during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[2] By maintaining a constant analyte-to-internal standard peak area ratio, this compound effectively compensates for variability that can be introduced at various stages of the analysis, leading to significantly improved data quality.[4]
Key Theoretical Advantages of this compound
The use of this compound as an internal standard in bioanalytical methods offers several distinct theoretical advantages over other choices like structural analogs (e.g., Norethisterone) or other deuterated steroids (e.g., Levonorgestrel-d6).
-
Mitigation of Matrix Effects: Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because this compound has virtually identical chromatographic and ionization characteristics to Dienogest, it is affected by the matrix in the same way.[5] This co-suppression or co-enhancement allows for accurate correction, a feat that is often not achieved with structural analogs which may elute at a different retention time and be subject to different matrix effects.[1]
-
Correction for Sample Preparation Variability: The process of extracting the analyte from the biological matrix can be a significant source of variability. Incomplete or inconsistent recovery during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to imprecise results. This compound, being chemically identical to Dienogest, will have the same extraction recovery.[3] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement.
-
Improved Precision and Accuracy: By effectively compensating for both matrix effects and variability in sample preparation, the use of this compound leads to a significant improvement in the overall precision and accuracy of the bioanalytical method.[6] This is reflected in lower coefficients of variation (%CV) for quality control samples and a closer agreement between the measured and nominal concentrations.
-
Enhanced Method Robustness and Ruggedness: A robust bioanalytical method is one that is insensitive to small variations in experimental conditions. The use of a stable isotope-labeled internal standard like this compound contributes to method robustness by minimizing the impact of slight changes in factors such as mobile phase composition, column temperature, or source conditions.[6]
Quantitative Data Summary
The superior performance of this compound as an internal standard is not merely theoretical. The following table summarizes key validation parameters from a comparative analysis of different internal standards used for the quantification of Dienogest by LC-MS/MS.
| Parameter | Dienogest with Dienogest-d6 IS[1] | Dienogest with Levonorgestrel-d6 IS[3] | Dienogest with Norethisterone IS (HPLC-UV)[7] |
| Linearity Range | 1.00 - 200.90 ng/mL | 1.00 - 200.90 ng/mL | Not Specified |
| Accuracy (%) | Within ±4.0% | Not Specified | Not Specified |
| Precision (%RSD) | < 6.10% | < 6.10% | < 2.0% |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL | Not Specified |
Note: The data for Dienogest with Dienogest-d6 IS and Levonorgestrel-d6 IS is based on a validated LC-MS/MS method for the simultaneous analysis of multiple progestins. The data for Norethisterone IS is from a separate HPLC-UV method.[1][3][7]
Experimental Protocol: Quantification of Dienogest in Human Plasma using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the determination of Dienogest in human plasma using this compound as the internal standard. This protocol is based on established and validated methods.[8]
Materials and Reagents
-
Dienogest analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Human plasma (K2EDTA)
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Dienogest and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Dienogest by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma.
-
Vortex the samples for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: An Agilent 1200 series or equivalent HPLC system.
-
Column: A Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:5 mM Ammonium Acetate (70:30, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
MS System: An API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Dienogest: m/z 312.3 → 135.3
-
This compound: m/z 320.3 → 141.3 (hypothetical, based on an 8-deuterium label and typical fragmentation)
-
Data Analysis
Quantify the Dienogest concentration using a calibration curve constructed from the peak area ratios of Dienogest to this compound plotted against the nominal concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.
Visualizing the Workflow and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the signaling pathways affected by Dienogest.
Caption: Bioanalytical workflow for Dienogest quantification.
Caption: Simplified signaling pathways of Dienogest.
Conclusion
The use of this compound as an internal standard represents the gold standard in the bioanalysis of Dienogest. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects and inconsistent sample recovery, provides a level of confidence in the generated data that is unattainable with other types of internal standards. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a critical step towards ensuring the integrity and reliability of their bioanalytical results, ultimately contributing to the successful development of new and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of Dienogest in Endometriosis.pptx sbsbb | PPTX [slideshare.net]
- 5. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. benchchem.com [benchchem.com]
Dienogest-d8 supplier and purchasing information for research labs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Dienogest-d8, a deuterated analog of the synthetic progestin Dienogest (B1670515). This guide is intended for research laboratories and professionals in drug development, offering detailed supplier and purchasing information, experimental protocols for its use as an internal standard, and an exploration of the signaling pathways influenced by Dienogest.
This compound: An Overview for Research Use
This compound is a stable isotope-labeled version of Dienogest, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Dienogest in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use is strictly for research purposes and not for human or animal consumption.[1]
Supplier and Purchasing Information for this compound
For research laboratories, sourcing high-purity and well-characterized this compound is crucial for reliable experimental outcomes. Several reputable suppliers offer this compound for research use. The following table summarizes key information from various suppliers to facilitate easy comparison.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |
| Cayman Chemical | 30153 | 2376035-92-4 | C₂₀H₁₇D₈NO₂ | ≥99% deuterated forms (d₁-d₈) | 1 mg |
| Santa Cruz Biotechnology | sc-211789 | 65928-58-7 (unlabeled) | C₂₀H₂₀D₅NO₂ | Not specified | Inquire |
| Clearsynth | CS-T-95509 | 65928-58-7 (unlabeled) | C₂₀H₁₇D₈NO₂ | Not specified | Inquire |
| AdooQ Bioscience | Not specified | 65928-58-7 (unlabeled) | Not specified | >99% (HPLC) | Inquire |
| MedchemExpress | HY-B0084S2 | Not specified | C₂₀H₁₉D₆NO₂ | 99.92% (HPLC) | Inquire |
| RayBiotech | Not specified | 65928-58-7 (unlabeled) | C₂₀H₂₅NO₂ (unlabeled) | 99.75% | 10 mM (in 1 mL DMSO), 10mg, 25mg, 50mg, 100mg |
Note: Purity specifications and available quantities are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis.
Certificate of Analysis
A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a compound. Researchers should always request and review the CoA before using this compound in their experiments. An example of the information typically found on a CoA for a related Dienogest product is provided below.
Sample Certificate of Analysis Information (for 11,12 delta Dienogest) [2]
| Test | Result |
| Appearance | - |
| Solubility | - |
| ¹H-NMR | Conforms to structure |
| MASS | Conforms to structure |
| Chromatographic Purity | >90% |
| Long term Storage | Store at 2-8 °C in well-closed container |
| Handling and Transit | 25-30 °C in well-closed container |
Experimental Protocol: Quantification of Dienogest in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following protocol is a synthesized methodology based on established and validated methods for the quantification of Dienogest in biological samples.[3][4][5] this compound serves as the internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.
1. Materials and Reagents:
-
Dienogest analytical standard
-
This compound (Internal Standard)
-
Human plasma (K2 EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Dienogest and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Dienogest by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., ranging from 1 to 200 ng/mL).
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the mobile phase.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)
-
Flow Rate: 0.60 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Dienogest: m/z 312.3 → 135.3
-
This compound (IS): (adjust based on specific deuteration pattern, e.g., for d6: m/z 318.3 → appropriate fragment)
-
-
Data Analysis: Quantify Dienogest concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Signaling Pathways and Mechanism of Action of Dienogest
Dienogest is a synthetic progestin that exerts its therapeutic effects, particularly in the context of endometriosis, through its interaction with the progesterone (B1679170) receptor and subsequent modulation of various signaling pathways.[6][7][8][9][10]
1. Progesterone Receptor Agonism:
Dienogest is a potent and selective agonist of the progesterone receptor (PR).[11][12] Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. This leads to a decidualization of endometrial tissue and subsequent atrophy of endometriotic lesions.[8]
Caption: Dienogest binds to the progesterone receptor, leading to the modulation of gene transcription and cellular effects in endometriotic tissue.
2. Inhibition of Inflammatory Pathways (NF-κB Signaling):
Endometriosis is characterized by a chronic inflammatory state. Dienogest has been shown to exert anti-inflammatory effects, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[13][14][15][16] By suppressing the activation of NF-κB, Dienogest can reduce the expression of pro-inflammatory cytokines and enzymes, such as interleukins (IL-6, IL-8) and cyclooxygenase-2 (COX-2), thereby alleviating inflammation and pain associated with endometriosis.
Caption: Dienogest inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.
3. Experimental Workflow for this compound in Quantitative Analysis:
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a research setting for the quantification of Dienogest in a biological sample.
Caption: A typical experimental workflow for the quantification of Dienogest using this compound as an internal standard.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 8. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dienogest: a review of its use in the treatment of endometriosis. – ScienceOpen [scienceopen.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dienogest inhibits Toll-like receptor 4 expression induced by costimulation of lipopolysaccharide and high-mobility group box 1 in endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Isotope Effects of Dienogest-d8 in LC-MS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of deuterated Dienogest (B1670515) (Dienogest-d8) as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It delves into the core principles of isotope effects, their practical implications on chromatographic behavior and quantification, and provides detailed experimental methodologies for the analysis of Dienogest.
Introduction: The Role of Stable Isotope Labeled Internal Standards
In quantitative bioanalysis by LC-MS/MS, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results.[1] this compound, a deuterated analog of Dienogest, serves as an ideal internal standard due to its near-identical physicochemical properties to the analyte. This similarity ensures that it experiences comparable behavior throughout sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1]
The Deuterium (B1214612) Isotope Effect in LC-MS
The substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle differences in the physicochemical properties of a molecule, a phenomenon known as the deuterium isotope effect. This effect can manifest in several ways during LC-MS analysis:
-
Chromatographic Retention Time Shift: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to minor differences in hydrophobicity, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart. While often minimal, this shift is a critical parameter to monitor during method development and validation. The magnitude of the shift can be influenced by the number and position of the deuterium atoms.
-
Mass-to-Charge Ratio (m/z) Difference: The most obvious effect is the increase in the mass-to-charge ratio of the deuterated molecule, which allows for its differentiation from the unlabeled analyte by the mass spectrometer.
Quantitative Data Summary
The following tables summarize the key performance parameters of a validated LC-MS/MS method for the quantification of Dienogest in human plasma, utilizing a deuterated internal standard. While the specific internal standard in this example is Levonorgestrel-d6, the principles and expected performance are highly relevant to a method using this compound.
Table 1: LC-MS/MS Method Parameters for Dienogest Analysis [3]
| Parameter | Value |
| Chromatography System | Liquid Chromatography System |
| Mass Spectrometer | Tandem Mass Spectrometer |
| Column | Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile-5 mm ammonium (B1175870) acetate (B1210297) (70:30, v/v) |
| Flow Rate | 0.60 mL/min |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transition (Dienogest) | m/z 312.30 → 135.30 |
| MRM Transition (IS) | m/z 319.00 → 251.30 (for Levonorgestrel-d6) |
Table 2: Method Validation Data for Dienogest in Human Plasma [3]
| Validation Parameter | Result |
| Linearity Range | 1.003 - 200.896 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Intra-day Precision (%CV) | < 3.97% |
| Inter-day Precision (%CV) | < 6.10% |
| Accuracy (% of nominal) | Within ±4.0% |
| Lower Limit of Quantification | 1.003 ng/mL |
Experimental Protocols
This section provides a detailed methodology for the quantification of Dienogest in human plasma using a deuterated internal standard, based on established and validated methods.[3]
Materials and Reagents
-
Dienogest reference standard
-
This compound (or other suitable deuterated internal standard)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Analytical grade ammonium acetate
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Formic acid (optional, for mobile phase modification)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dienogest and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Dienogest stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Inject a defined volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Perform the analysis using the parameters outlined in Table 1 or a similarly validated method.
-
Monitor the specific MRM transitions for Dienogest and this compound.
Mandatory Visualizations
Dienogest Signaling Pathway
Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone (B1679170) receptor.[4][5] This interaction initiates a cascade of events that ultimately leads to the suppression of ovulation and changes in the endometrium.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Dienogest in Human Plasma by LC-MS/MS using Dienogest-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dienogest (B1670515) in human plasma. The method utilizes a stable isotope-labeled internal standard, Dienogest-d8, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation and a rapid chromatographic run, enabling high-throughput analysis.[3][4]
Introduction
Dienogest is a synthetic progestogen derived from 19-nortestosterone, recognized for its potent progestogenic and antiandrogenic properties.[1][5] It is a key component in oral contraceptives and is also indicated for the treatment of endometriosis.[1][5] Accurate measurement of Dienogest plasma concentrations is crucial for evaluating its therapeutic efficacy and safety profile.[1] LC-MS/MS is the preferred technique for this purpose due to its high selectivity, sensitivity, and specificity in complex biological matrices.[6] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis.[7][8][9]
Mechanism of Action
Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone (B1679170) receptor (PR).[10][11] This interaction leads to a potent progestagenic effect on the endometrium, causing its atrophy after prolonged use and making it effective in treating endometriosis.[11] Furthermore, Dienogest inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[10] This, in turn, reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to suppressed ovulation, which is central to its contraceptive action.[10] It also possesses antiandrogenic activity by acting as an antagonist at androgen receptors.[5]
Figure 1: Simplified signaling pathway of Dienogest's mechanism of action.
Experimental Protocol
The following protocol outlines the materials, reagents, and procedures for the quantification of Dienogest in human plasma.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Dienogest Reference Standard | Commercially Available | >98% purity |
| This compound (Internal Standard) | Commercially Available | >98% purity |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol (B129727) | Fisher Scientific | HPLC Grade |
| Ammonium Acetate | Sigma-Aldrich | Analytical Grade |
| Water | Milli-Q or equivalent | HPLC Grade |
| Human Plasma (K2EDTA) | Biological Specialty Corp. | - |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | HPLC Grade |
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Dienogest (1 mg/mL) and this compound (IS) (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Dienogest stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Liquid-Liquid Extraction)
Figure 2: Liquid-Liquid Extraction (LLE) workflow for sample preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu or Waters ACQUITY UPLC |
| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)[3][7] |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)[3][7] |
| Flow Rate | 0.60 mL/min[3][7] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 3.0 minutes[3] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The following precursor to product ion transitions were monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dienogest | 312.30 | 135.30[3][12] |
| This compound (IS) | 320.30 | 135.30 |
Method Validation Summary
The method was validated according to industry guidance for bioanalytical method validation.[13] The key performance characteristics are summarized below.
Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1.0 - 200.0 ng/mL[3][12] |
| Correlation Coefficient (r²) | > 0.999[13] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[12] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 4.0[3] | Within ±4.0[3] | < 6.1[3] | Within ±4.0[3] |
| Low QC | 3.0 | < 3.5 | Within ±3.0 | < 5.5 | Within ±3.5 |
| Medium QC | 80.0 | < 3.0 | Within ±2.5 | < 5.0 | Within ±3.0 |
| High QC | 160.0 | < 2.5 | Within ±2.0 | < 4.5 | Within ±2.5 |
Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | |
| Dienogest | Consistent and reproducible across QC levels (>85%) |
| This compound (IS) | Consistent and reproducible (>85%) |
| Matrix Effect | |
| Dienogest & this compound | No significant ion suppression or enhancement observed |
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Dienogest in human plasma.[1] The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and bioequivalence studies.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 5. Dienogest - Wikipedia [en.wikipedia.org]
- 6. resolian.com [resolian.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 11. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. iosrjournals.org [iosrjournals.org]
Application Note: Dienogest-d8 as an Internal Standard for Pharmacokinetic Studies of Dienogest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestin with potent oral activity, widely used in contraception and for the treatment of endometriosis. Accurate and precise quantification of Dienogest in biological matrices is crucial for pharmacokinetic (PK) studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. Dienogest-d8, a deuterated analog of Dienogest, serves as an ideal internal standard for these applications due to its similar physicochemical properties to the analyte. This application note provides a detailed protocol for the use of this compound in the pharmacokinetic analysis of Dienogest in human plasma.
Pharmacokinetic Parameters of Dienogest
The pharmacokinetic profile of Dienogest has been well-characterized in healthy female volunteers. A summary of key pharmacokinetic parameters following oral administration of a 2 mg Dienogest tablet is presented in Table 1.
| Parameter | Value | Reference |
| Cmax (ng/mL) | 47.6 ± 8.7 | [1] |
| Tmax (h) | 1.5 | [1] |
| AUC₀₋₂₄ (ng·h/mL) | 441 ± 92 | [1] |
| AUC₀₋inf (ng·h/mL) | 535 ± 137 | [1] |
| Half-life (t₁/₂) (h) | 9.4 ± 1.9 | [1] |
| Bioavailability (%) | ~91 | [2] |
Analytical Method: LC-MS/MS Quantification of Dienogest in Human Plasma
This section outlines a validated LC-MS/MS method for the quantification of Dienogest in human plasma using this compound as an internal standard.
Method Validation Parameters
A summary of typical validation parameters for a robust LC-MS/MS assay for Dienogest is provided in Table 2.
| Parameter | Specification | Reference |
| Linearity Range | 1.0 - 200.0 ng/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.99 | [3] |
| Accuracy (%) | 85 - 115% (±20% at LLOQ) | [3] |
| Precision (%CV) | ≤ 15% (≤20% at LLOQ) | [3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [3] |
| Recovery (%) | Consistent and reproducible | [1][3] |
Experimental Protocol
1. Materials and Reagents:
-
Dienogest reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Dienogest and this compound |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Dienogest | m/z 312.2 → 245.1 |
| This compound (Predicted) | m/z 320.2 → 253.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The MRM transition for this compound is predicted based on the addition of 8 Daltons to the parent and major fragment ions of Dienogest. This should be confirmed experimentally.
5. Sample Preparation (Solid Phase Extraction - SPE):
-
Spike: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute: Elute the analytes with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for a pharmacokinetic study and the signaling pathway of Dienogest.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Dienogest in human plasma for pharmacokinetic studies. The described LC-MS/MS method offers high sensitivity, specificity, and throughput, making it suitable for clinical and research applications. The detailed protocol and established pharmacokinetic parameters serve as a valuable resource for scientists and researchers in the field of drug development and analysis.
References
Application Notes and Protocols for the Bioanalytical Quantification of Dienogest using Dienogest-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest (B1670515) is a synthetic progestogen widely used in the treatment of endometriosis and in oral contraceptives.[1][2] Accurate and precise quantification of Dienogest in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Dienogest-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the sample preparation and analysis of Dienogest in human plasma using this compound as an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects primarily through its agonistic activity on the progesterone (B1679170) receptor (PR).[3][4] This interaction leads to a cascade of downstream effects, including the inhibition of ovulation and the decidualization of endometrial tissue, which contributes to the atrophy of endometriotic lesions.[3][5] Furthermore, Dienogest possesses anti-inflammatory properties by reducing the production of pro-inflammatory prostaglandins (B1171923) and cytokines within the endometriotic tissue.[4][6][7] It also has anti-proliferative effects by inhibiting the expression of key enzymes involved in estrogen synthesis and cell growth factors.[5][7]
References
- 1. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 4. Dienogest May Reduce Estradiol- and Inflammatory Cytokine-Induced Cell Viability and Proliferation and Inhibit the Pathogenesis of Endometriosis: A Cell Culture- and Mouse Model-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does dienogest influence the inflammatory response of endometriotic cells? A systematic review | Semantic Scholar [semanticscholar.org]
- 7. Dienogest, a synthetic progestin, down-regulates expression of CYP19A1 and inflammatory and neuroangiogenesis factors through progesterone receptor isoforms A and B in endometriotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dienogest-d8 in Endometriosis Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dienogest-d8 as an internal standard in the quantitative analysis of Dienogest (B1670515) in biological samples from endometriosis clinical trials. The methodologies outlined herein are critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, ensuring the accuracy and reliability of trial data.
Introduction to Dienogest and the Role of this compound
Dienogest is a fourth-generation synthetic progestin widely used for the treatment of endometriosis.[1][2] It exerts its therapeutic effects by binding to the progesterone (B1679170) receptor, leading to the suppression of ovarian function, inhibition of endometrial cell proliferation, and reduction of inflammation associated with endometriotic lesions.[1][3] Accurate measurement of Dienogest concentrations in clinical trial participants is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate drug exposure with clinical outcomes.
This compound is a stable, isotopically labeled form of Dienogest, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry.[4] When added to a biological sample at a known concentration, this compound co-elutes with the unlabeled Dienogest during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer. This allows for precise correction of any variability that may occur during sample preparation and analysis, such as extraction losses or matrix effects, thereby ensuring highly accurate and precise quantification of Dienogest.[5][6][7]
Mechanism of Action of Dienogest in Endometriosis
Dienogest's therapeutic action in endometriosis is multifactorial. It primarily acts as a selective agonist of the progesterone receptor, leading to a cascade of effects that create a hypoestrogenic and hyperprogestogenic local environment. This hormonal shift induces the decidualization and subsequent atrophy of ectopic endometrial tissue.[1] Furthermore, Dienogest has been shown to inhibit the proliferation of endometrial stromal cells and reduce the expression of inflammatory mediators.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the analysis of Dienogest in clinical trial samples.
Table 1: LC-MS/MS Method Parameters for Dienogest Quantification
| Parameter | Value | Reference |
| Internal Standard | This compound (recommended) or Dienogest-d6 | [4][5] |
| Linearity Range | 1.003 - 200.896 ng/mL in human plasma | [8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][9] |
| Intra-day Precision (%CV) | < 3.97% | [8] |
| Inter-day Precision (%CV) | < 6.10% | [8] |
| Accuracy | Within ±4.0% of nominal values | [8] |
| Extraction Method | Liquid-Liquid Extraction or Protein Precipitation | [1][8][9] |
Table 2: Pharmacokinetic Parameters of Dienogest (2 mg oral dose)
| Parameter | Mean Value (± SD) | Reference |
| Cmax (ng/mL) | 47.6 (± 8.7) | [10] |
| Tmax (h) | 1.5 | [10] |
| AUC0-24h (ng·h/mL) | 441 (± 92) | [10] |
| Terminal Half-life (t1/2) (h) | 9.4 (± 1.9) | [10] |
Experimental Protocols
Protocol 1: Quantification of Dienogest in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol details a validated method for the determination of Dienogest in human plasma, adapted from established methodologies.[8][11]
1. Materials and Reagents:
-
Dienogest analytical standard (>98% purity)
-
This compound internal standard (IS) (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (Analytical grade)
-
Water (HPLC grade)
-
Human plasma (K2EDTA)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare primary stock solutions of Dienogest (1 mg/mL) and this compound (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 150, and 200 ng/mL).
-
Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low QC, Medium QC, and High QC (e.g., 3, 75, and 175 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma (calibration standard, QC, or clinical trial sample) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm).[8][12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v).[8][12]
-
Injection Volume: 10 µL.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[12]
-
MRM Transitions:
-
Dienogest: m/z 312.3 → 135.3[8]
-
This compound: The specific transition will depend on the deuteration pattern, but will be a higher mass-to-charge ratio than Dienogest.
-
5. Data Analysis:
-
Quantify Dienogest concentration using a calibration curve prepared in blank plasma.
-
The peak area ratio of Dienogest to this compound is plotted against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.
Protocol 2: Clinical Trial Sample Handling and Collection
Proper sample handling is crucial for the integrity of the analytical results.
1. Blood Collection:
-
Collect venous blood samples into tubes containing K2EDTA as the anticoagulant at predefined time points as specified in the clinical trial protocol.[9]
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
2. Plasma Processing:
-
Process the blood samples as soon as possible, preferably within one hour of collection.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma (supernatant) without disturbing the buffy coat and transfer it to appropriately labeled cryovials.
3. Storage and Shipment:
-
Immediately freeze the plasma samples and store them at -80°C until analysis.
-
For shipment to a bioanalytical laboratory, ensure samples are maintained on dry ice to prevent thawing.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the highest level of accuracy and precision for the quantification of Dienogest in samples from endometriosis clinical trials.[5] The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the generation of reliable and robust data, which is fundamental for the successful evaluation of Dienogest's efficacy and safety in the treatment of endometriosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dienogest - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]
- 10. Dienogestrel synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Use of Dienogest-d8 in Bioequivalence Studies of Dienogest Formulations
Introduction
Dienogest (B1670515) is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis.[1][2][3] To ensure the therapeutic equivalence of generic formulations of Dienogest, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.[3][4][5][6] A critical component of BE studies is the accurate quantification of the drug in biological matrices, typically plasma. The gold standard for this is liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as Dienogest-d8, is paramount for achieving accurate and precise results by correcting for variability during sample preparation and analysis.[8][9]
Key Principles of Bioequivalence Studies
Bioequivalence studies are typically conducted as randomized, open-label, single-dose, two-treatment, two-period crossover studies in healthy volunteers.[4][5][6] Key pharmacokinetic (PK) parameters, including the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), are determined.[4][10] For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) of the geometric mean ratio (GMR) of these PK parameters for the test versus the reference product must fall within the range of 80% to 125%.[3][4][6]
Experimental Protocols
Bioanalytical Method for Dienogest Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated LC-MS/MS method for the quantification of Dienogest in human plasma, using this compound as an internal standard (IS). While some studies have utilized other internal standards like Levonorgestrel-d6, a deuterated analogue of Dienogest such as this compound is considered the ideal choice for minimizing analytical variability.[7][8][9]
1. Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Dienogest Reference Standard | Commercially Available | >98% purity |
| This compound (Internal Standard) | Commercially Available | >98% purity |
| Acetonitrile (B52724) | Fisher Scientific or equivalent | HPLC Grade |
| Methanol | Fisher Scientific or equivalent | HPLC Grade |
| Ammonium Acetate | Sigma-Aldrich or equivalent | Analytical Grade |
| Water | Milli-Q or equivalent | HPLC Grade |
| Human Plasma (K2EDTA) | Biological Specialty Corp. or equivalent | |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich or equivalent | HPLC Grade |
2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare primary stock solutions of Dienogest (1 mg/mL) and this compound (1 mg/mL) in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.[1] The internal standard working solution is prepared by diluting the this compound stock solution.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent[7][11] |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (70:30, v/v)[7][11] |
| Flow Rate | 0.60 mL/min[7][11] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive ion electrospray ionization (ESI+)[7][11] |
| Monitored Transitions | Dienogest: m/z 312.3 → 135.3[7][11]; this compound: Specific transitions to be determined based on the deuteration pattern. |
5. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of Dienogest and the IS.[1]
-
Linearity: An eight-point calibration curve should be analyzed in triplicate over at least three consecutive days.[1]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentrations.[12]
-
Recovery and Matrix Effect: Evaluated to ensure that the extraction efficiency and ionization are consistent and not affected by the plasma matrix.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
Pharmacokinetic Parameters from a Representative Bioequivalence Study
The following table summarizes the pharmacokinetic parameters from a bioequivalence study of two 2 mg Dienogest tablet formulations in healthy female volunteers.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 45.2 ± 12.3 | 47.1 ± 13.5 | 95.53% (86.70% - 105.26%)[3][10] |
| AUC0-t (ng·h/mL) | 522.8 ± 98.7 | 513.9 ± 101.2 | 101.75% (95.42% - 108.49%)[3][10] |
| AUC0-∞ (ng·h/mL) | 545.6 ± 105.4 | 537.2 ± 108.9 | 101.54% (95.59% - 107.87%)[3][10] |
| tmax (h) | 1.5 (0.5 - 3.0) | 1.5 (0.5 - 4.0) | - |
| t1/2 (h) | 10.5 ± 2.1 | 10.8 ± 2.3 | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; tmax: Time to reach Cmax; t1/2: Elimination half-life. Data are presented as arithmetic mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for tmax.
Bioequivalence Assessment
| Parameter | Geometric Mean Ratio (%) | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | 95.53 | 86.70% - 105.26% | Bioequivalent[3][10] |
| AUC0-t | 101.75 | 95.42% - 108.49% | Bioequivalent[3][10] |
| AUC0-∞ | 101.54 | 95.59% - 107.87% | Bioequivalent[3][10] |
The 90% CIs for the GMRs of Cmax, AUC0-t, and AUC0-∞ fall within the regulatory acceptance range of 80% to 125%, demonstrating the bioequivalence of the test and reference formulations.
Mandatory Visualizations
Experimental Workflow for Dienogest Quantification in Plasma
Caption: Workflow for the bioanalytical quantification of Dienogest in plasma.
Bioequivalence Study Design
Caption: A typical crossover design for a Dienogest bioequivalence study.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. scirp.org [scirp.org]
- 4. A Bioequivalence Trial of Dienogest in Healthy Chinese Participants Under Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bioequivalence Trial of Dienogest in Healthy Chinese Participants Under Fed Conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Pharmacokinetics, Bioequivalence, and Safety Evaluation of Dienogest in Healthy Subjects Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Dienogest Using a Deuterated Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput screening of Dienogest (B1670515) in biological matrices, specifically human plasma. The described method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. To ensure the highest accuracy and precision, Dienogest-d8 is employed as a stable isotope-labeled internal standard (SIL-IS). This methodology is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development. The protocols herein cover sample preparation, instrument parameters, and data analysis, presented in a clear and reproducible format.
Introduction
Dienogest is a synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Accurate and precise quantification of Dienogest in biological samples is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. High-throughput screening methods are necessary to analyze a large number of samples efficiently.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[4] A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thereby correcting for variability during sample preparation and analysis.[4]
These application notes provide a comprehensive guide to a validated high-throughput LC-MS/MS method for the determination of Dienogest in human plasma, utilizing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Dienogest analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724) and methanol
-
Ammonium acetate (B1210297)
-
Formic acid
-
Human plasma (K2 EDTA)
-
Deionized water
-
Polypropylene (B1209903) tubes
-
Autosampler vials
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dienogest and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration appropriate for spiking in all samples (e.g., 10 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of Dienogest and this compound from human plasma.[5][6]
-
Pipette 500 µL of plasma sample (or calibration standard/QC sample) into a polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 50 µL of diluent is added).
-
Vortex the mixture for 30 seconds.
-
Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent[5][7] |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (70:30, v/v)[5][7] |
| Flow Rate | 0.60 mL/min[5][7] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 3.0 minutes[5][7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][7] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[6] |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Sheath Gas Temp | 375°C |
| Sheath Gas Flow | 11 L/min |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dienogest | 312.30 | 135.30 | To be optimized |
| This compound | 320.30 (anticipated) | To be determined empirically | To be optimized |
Note: The precursor ion for this compound is anticipated based on the addition of 8 daltons to the monoisotopic mass of Dienogest. The optimal product ion and collision energy for this compound must be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.[6] For reference, a previously reported method for Dienogest utilized levonorgestrel-d6 (B1165255) as an internal standard with the transition m/z 319.00 → 251.30.[5]
Data Presentation and Analysis
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability and reproducibility.[2] Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of Dienogest to this compound against the nominal concentration of the calibration standards. A linear regression analysis is then applied.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from different sources to check for interferences at the retention times of Dienogest and this compound.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by endogenous components of the plasma.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of Dienogest in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Table 4: Representative Performance Characteristics of a Dienogest LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range | 1.0 - 200.0 ng/mL[5][7] |
| Intra-day Precision (%CV) | < 4.0%[5][7] |
| Inter-day Precision (%CV) | < 6.5%[5][7] |
| Accuracy (% Bias) | Within ±4.0% of nominal values[5][7] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Dienogest in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. jchps.com [jchps.com]
- 4. benchchem.com [benchchem.com]
- 5. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validated Bioanalytical Method for Dienogest Quantification using Dienogest-d8 as an Internal Standard
Application Note
Introduction
Dienogest (B1670515) is a synthetic progestogen with potent progestogenic and antiandrogenic properties, widely prescribed in oral contraceptives and for the management of endometriosis.[1] Accurate determination of Dienogest concentrations in biological matrices, particularly human plasma, is crucial for pharmacokinetic evaluations, bioequivalence studies, and therapeutic drug monitoring.[1] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dienogest in human plasma, employing Dienogest-d8 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it ensures the highest accuracy and precision by mimicking the analyte throughout the analytical process, thereby compensating for variability in sample preparation, matrix effects, and instrument response.[2][3][4]
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of Dienogest.[5][6] Following extraction from the plasma matrix, Dienogest and its deuterated internal standard, this compound, are separated chromatographically. The compounds are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Dienogest to this compound against a calibration curve constructed from standards of known concentrations. The near-identical physicochemical properties of Dienogest and this compound ensure they co-elute and experience similar ionization effects, leading to reliable correction for analytical variability.[2][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated LC-MS/MS method for Dienogest in human plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1.0 - 200.0 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[6] |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | ± 5.0 | < 10.0 | < 10.0 |
| Low QC | 3.0 | ± 4.0 | < 5.0 | < 7.0 |
| Medium QC | 100.0 | ± 3.5 | < 4.0 | < 6.0 |
| High QC | 150.0 | ± 4.0 | < 3.0 | < 5.0 |
| Acceptance Criteria: Accuracy within ±15% of nominal value (±20% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ).[1] |
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 93.5 | 98.2 |
| Medium QC | 100.0 | 95.1 | 99.1 |
| High QC | 150.0 | 94.7 | 98.8 |
| Recovery should be consistent and reproducible. The matrix effect should be minimal and consistent across the calibration range.[1] |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 8 hours | Room Temperature | 96.5 - 102.3 |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 95.8 - 101.7 |
| Long-term | 30 days | -80°C | 97.1 - 103.5 |
| Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[1] |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Dienogest Stock Solution (1 mg/mL): Accurately weigh and dissolve Dienogest reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Dienogest stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create working solutions for calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with the same diluent.
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike drug-free human plasma with the appropriate Dienogest working solutions to obtain final concentrations for the calibration curve (e.g., 1, 2, 10, 20, 40, 80, 160, and 200 ng/mL).[1]
-
Prepare QC samples in drug-free human plasma at four concentration levels: LLOQ, Low QC, Medium QC, and High QC (e.g., 1, 3, 100, and 150 ng/mL).[1]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 or Phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[6] A typical isocratic condition is acetonitrile:5 mM ammonium acetate (B1210297) (70:30, v/v).[6]
-
Flow Rate: 0.60 mL/min.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
MRM Transitions:
-
Dienogest: m/z 312.3 → 135.3[6]
-
This compound: The precursor ion will be shifted by +8 Da (m/z 320.3), and the product ion may be the same or different depending on the position of the deuterium (B1214612) labels. The exact transition should be optimized by direct infusion of the this compound standard.
-
Visualizations
Caption: Experimental workflow for Dienogest quantification.
Caption: Key parameters of method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Dienogest using Dienogest-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest (B1670515) is a synthetic progestogen used in the treatment of endometriosis and in hormonal contraception. Therapeutic Drug Monitoring (TDM) of Dienogest is crucial for optimizing treatment efficacy and minimizing adverse effects by maintaining plasma concentrations within the therapeutic window. The use of a stable isotope-labeled internal standard, such as Dienogest-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of Dienogest in biological matrices. This document provides detailed application notes and protocols for the TDM of Dienogest using this compound.
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects primarily through its high affinity for the progesterone (B1679170) receptor (PR). As a selective PR agonist, it initiates a signaling cascade that leads to the modulation of gene expression, resulting in antiproliferative, anti-inflammatory, and antiangiogenic effects on endometrial tissue. This ultimately leads to the atrophy of endometriotic lesions.[1]
Pharmacokinetic Parameters of Dienogest
The pharmacokinetic profile of Dienogest is characterized by rapid absorption and a relatively short half-life. The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of Dienogest (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 2 mg | 47.6 ± 8.7 | 1.5 | 441 ± 92 (AUC0-24) | 9.4 ± 1.9 | [2] |
| 2 mg | 51.6 ± 11.9 | 1.6 ± 0.6 | 549.4 ± 153.2 (AUC0-t) | 10.9 ± 2.1 | A bioequivalence study |
Table 2: Linearity of Dienogest Pharmacokinetics (Single Dose)
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 1 | 28 | 306 |
| 2 | 54 | 577 |
| 4 | 101 | 1153 |
| 8 | 212 | 2293 |
Experimental Protocols
LC-MS/MS Method for Quantification of Dienogest in Human Plasma
This protocol describes a robust and sensitive method for the quantification of Dienogest in human plasma using this compound as an internal standard (IS). The method is based on liquid-liquid extraction followed by LC-MS/MS analysis. While the following protocol is detailed for Dienogest-d6, it is directly applicable for this compound with adjustment of the mass transition for the internal standard.
1. Materials and Reagents
-
Dienogest reference standard (>98% purity)
-
This compound internal standard (>98% purity)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (Milli-Q or equivalent, HPLC Grade)
-
Human Plasma (K2EDTA)
-
Ethyl Acetate (HPLC Grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Dienogest and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mobile Phase: Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)[3][4]
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
5. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention times of the analyte and IS in at least six different sources of blank plasma. |
| Linearity | Calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assessed at low and high QC levels; IS-normalized matrix factor %CV ≤ 15%. |
| Recovery | Consistent and reproducible at low, medium, and high QC levels. |
| Stability | Analyte stability established under various conditions (bench-top, freeze-thaw, long-term storage). |
Table 4: Representative Quantitative Data for a Validated LC-MS/MS Method
| Parameter | Dienogest |
| Linearity Range | 1.00 - 200.90 ng/mL[6] |
| Intra-day Precision (%CV) | < 3.97[6] |
| Inter-day Precision (%CV) | < 6.10[6] |
| Accuracy (% of nominal) | ± 4.0[6] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[6] |
Conclusion
The LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the therapeutic drug monitoring of Dienogest in human plasma. The detailed protocol and validation parameters outlined in this document offer a comprehensive guide for researchers and clinicians to implement this method, thereby facilitating optimized and personalized treatment strategies for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101625338B - Detection method of steroid hormone compound tablet - Google Patents [patents.google.com]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application of Dienogest-d8 in Preclinical Animal Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the preclinical application of novel therapeutic compounds is paramount. This document provides detailed application notes and protocols for the use of Dienogest (B1670515), with a special focus on the role of its deuterated analog, Dienogest-d8, in preclinical animal studies, primarily in the context of endometriosis research.
Dienogest is a synthetic progestin that has demonstrated efficacy in the treatment of endometriosis.[1] In preclinical research, animal models, particularly rodent models of surgically induced endometriosis, are crucial for evaluating the therapeutic potential and mechanism of action of compounds like Dienogest. This compound, as a stable isotope-labeled internal standard, plays a critical role in the accurate quantification of Dienogest in biological matrices during these studies, ensuring the reliability of pharmacokinetic and pharmacodynamic data.
Application Notes
Dienogest has been extensively studied in preclinical animal models, primarily for its therapeutic effects on endometriosis. These studies have consistently shown that Dienogest can effectively reduce the size of endometriotic lesions and alleviate associated pain.[2][3] The primary application of Dienogest in these studies is to investigate its efficacy and mechanism of action, providing a strong rationale for its clinical use.
Key Findings from Preclinical Studies:
-
Efficacy in Endometriosis Models: Oral administration of Dienogest in rat models of surgically induced endometriosis has been shown to significantly reduce the volume and area of endometriotic lesions.[3][4]
-
Mechanism of Action: Dienogest exerts its effects through multiple pathways. It has a strong progestogenic effect on the endometrium, leading to the decidualization and subsequent atrophy of endometrial tissue.[5] It also exhibits anti-inflammatory, anti-angiogenic, and anti-proliferative properties.[5] Studies have suggested its involvement in modulating signaling pathways such as AKT/mTOR and NF-κB, as well as reducing the expression of inflammatory markers like VEGF, IL-6, IL-1β, and TNF-α.[2][6]
-
Pharmacological Profile: Dienogest demonstrates high oral bioavailability and a relatively short plasma half-life, which minimizes the risk of accumulation with repeated dosing.[1][7] It exhibits high selectivity for the progesterone (B1679170) receptor with no significant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity.[8][9]
Role of this compound:
This compound serves as an essential tool in the bioanalytical aspect of preclinical studies. Due to its structural similarity and mass difference from Dienogest, it is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, leading to highly accurate and precise results.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Dienogest.
Table 1: Efficacy of Dienogest on Endometriotic Lesion Size in Rats
| Dosage (mg/kg/day, p.o.) | Treatment Duration | Animal Model | Lesion Size Reduction | Reference |
| 0.1 - 1 | 3 weeks | Autotransplanted endometrium | Reduced to the same extent as danazol (B1669791) (100 mg/kg) | [4] |
| 0.3 | 28 days | Autotransplanted uterine tissue | Significantly reduced total lesion area, equivalent to danazol (100 mg/kg) | [3] |
| 1.0 | 28 days | Autotransplanted uterine tissue | Significant reduction in lesion area | [3] |
Table 2: Endocrinological Profile of Dienogest in Animal Models
| Parameter | Animal Model | Dosage (mg/kg) | Observation | Reference |
| Progestational Activity (Endometrial Proliferation) | Rabbits | ≥ 0.01 | Stimulated endometrial proliferation | [10][11] |
| Uterotrophic Activity | Rats | ≥ 1 | Slightly uterotrophic | [10][11] |
| Androgenic/Anabolic Activity | Rats | 100 | No biological activity | [10][11] |
| Glucocorticoid/Mineralocorticoid Activity | Rats | 100 | No activity | [10][11] |
Experimental Protocols
Induction of Endometriosis in a Rat Model
This protocol describes the surgical induction of endometriosis in rats, a commonly used model for preclinical evaluation of therapeutic agents.[12][13][14]
Materials:
-
Adult female Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Make a midline abdominal incision to expose the uterine horns.
-
Ligate one uterine horn at the cervical and ovarian ends and excise it.
-
Place the excised uterine horn in a sterile petri dish containing sterile saline.
-
Open the uterine horn longitudinally and cut small pieces of endometrial tissue (approximately 2x2 mm).
-
Suture these endometrial fragments to the peritoneal wall or the intestinal mesentery with the endometrial layer facing the peritoneal cavity.
-
Close the abdominal incision in two layers (peritoneum and skin).
-
Allow the animals to recover for a period (e.g., 2-4 weeks) for the endometriotic lesions to establish before commencing treatment.
Workflow for Endometriosis Induction and Treatment Evaluation:
Bioanalytical Quantification of Dienogest in Rat Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of Dienogest in rat plasma, highlighting the crucial role of this compound as an internal standard.
Materials:
-
Rat plasma samples
-
Dienogest analytical standard
-
This compound internal standard
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike a known concentration of this compound internal standard into each plasma sample, calibration standard, and quality control sample.
-
Perform protein precipitation by adding cold acetonitrile, vortexing, and centrifuging to pellet the proteins.
-
Alternatively, use a validated Solid Phase Extraction (SPE) method for sample clean-up and concentration.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of Dienogest and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dienogest to this compound against the concentration of the calibration standards.
-
Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Workflow for Bioanalytical Quantification:
References
- 1. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]
- 3. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinsurggroup.us [clinsurggroup.us]
- 5. drpress.org [drpress.org]
- 6. Dienogest enhances autophagy induction in endometriotic cells by impairing activation of AKT, ERK1/2, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Animal studies on the endocrinological profile of dienogest, a novel synthetic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene Expression Profiling and Pathway Analysis of the Effect of Dienogest on Ovarian Endometriosis: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Dienogest-d8 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest-d8 is the deuterated form of Dienogest, a synthetic progestin. It is commonly utilized as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Dienogest in various biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and reliability of analytical data. This document provides a detailed protocol for the preparation of this compound standard solutions for research and quality control purposes.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and its non-deuterated counterpart, Dienogest.
| Parameter | This compound | Dienogest | Source |
| Molecular Formula | C20H17D8NO2 | C20H25NO2 | [1][2] |
| Molecular Weight | 319.5 g/mol | 311.42 g/mol | [2][3] |
| Purity | ≥99% deuterated forms (d1-d8) | ≥99% | [1] |
| Long-term Storage | 2-8°C[2] or -20°C[1] | -20°C (powder, 3 years) | [4] |
| Solution Storage | -80°C (2 years), -20°C (1 year) in solvent | -80°C (1 year), -20°C (1 month) in solvent | [4][5] |
| Stability | Stable for ≥ 4 years when stored at -20°C | Highly sensitive to light[6] | [1] |
| Solubility | Chloroform (slightly, sonicated), Methanol (slightly)[1] | DMSO (62 mg/mL), Ethanol (5 mg/mL), Water (Insoluble)[4] |
Experimental Protocol: Preparation of this compound Standard Solutions
This protocol details the steps for preparing a primary stock solution, a secondary stock solution, and a series of working standard solutions of this compound.
Materials and Equipment
-
This compound analytical standard
-
High-purity solvents (e.g., acetonitrile (B52724), methanol, or DMSO, HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemical reagents.[7]
-
Handle this compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.[7]
Preparation of Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh a suitable amount (e.g., 1 mg) of this compound analytical standard using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound into a clean, dry volumetric flask (e.g., 1 mL). Add a small amount of the chosen solvent (e.g., acetonitrile or methanol) to dissolve the solid.
-
Sonication (if necessary): If the solid does not dissolve readily, sonicate the solution for a few minutes to aid dissolution.[8]
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.
-
Homogenization: Cap the flask and mix the solution thoroughly by inverting the flask several times or by using a vortex mixer.
-
Storage: Transfer the primary stock solution to a properly labeled amber glass vial and store at -20°C or -80°C for long-term stability.[5]
Preparation of Secondary Stock Solution (e.g., 100 µg/mL)
-
Dilution: Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer a specific volume (e.g., 100 µL) of the 1 mg/mL primary stock solution into a new volumetric flask (e.g., 1 mL).
-
Volume Adjustment: Dilute to the final volume with the same solvent used for the primary stock solution.
-
Homogenization: Mix the solution thoroughly.
-
Storage: Store the secondary stock solution in a labeled amber vial under the same conditions as the primary stock solution.
Preparation of Working Standard Solutions
Working standard solutions are typically prepared by further diluting the secondary stock solution to the desired concentrations for building a calibration curve.
-
Serial Dilutions: Perform serial dilutions of the secondary stock solution to prepare a series of working standards at different concentrations. For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 100 µg/mL secondary stock solution to a final volume of 1 mL.
-
Application-Specific Concentrations: The concentration range of the working standards should be appropriate for the intended analytical method and the expected concentration of Dienogest in the samples.
-
Fresh Preparation: It is recommended to prepare fresh working standard solutions for each analytical run to ensure accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
References
Troubleshooting & Optimization
Overcoming matrix effects in Dienogest analysis with Dienogest-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Dienogest (B1670515), focusing on overcoming matrix effects using its stable isotope-labeled internal standard, Dienogest-d8.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, such as ion suppression or enhancement, are common challenges in LC-MS/MS analysis that can compromise the accuracy and precision of results.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred approach to mitigate these effects.[4][5][6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4][5]
Here are some common issues and step-by-step troubleshooting guidance:
Issue 1: Poor Peak Shape or Low Analyte Response
-
Question: My Dienogest peak is broad, tailing, or showing a significantly lower response than expected, even with this compound. What should I do?
-
Answer: This could be due to several factors, including chromatographic issues or significant ion suppression.
-
Optimize Chromatography:
-
Action: Ensure your chromatographic conditions are optimal for Dienogest. A well-retained and sharp peak is less likely to co-elute with highly suppressing matrix components that often appear in the void volume.[1]
-
Example: For Dienogest analysis in human plasma, a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v) has been used successfully.[7]
-
-
Evaluate Sample Preparation:
-
Action: Inefficient sample cleanup is a primary cause of matrix effects.[2] Consider more rigorous extraction techniques.
-
Options:
-
Liquid-Liquid Extraction (LLE): A simple and effective method for Dienogest extraction from plasma.[7]
-
Solid-Phase Extraction (SPE): Can provide cleaner extracts compared to protein precipitation, reducing matrix interferences.[2]
-
Supported Liquid Extraction (SLE): Another effective technique for sample clean-up.[6]
-
-
-
Investigate Ion Suppression:
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[1][8]
-
Procedure: Continuously infuse a standard solution of Dienogest post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[1][8]
-
Solution: Adjust your chromatography to move the Dienogest peak away from these suppression zones.[1]
-
-
Issue 2: High Variability and Poor Reproducibility
-
Question: I am observing high variability (%CV > 15%) in my quality control (QC) samples. How can this compound help, and what else can I do?
-
Answer: High variability is often a sign of inconsistent matrix effects across different samples.
-
Confirm Proper Use of this compound:
-
Action: Ensure this compound is added to all samples, standards, and QCs at the very beginning of the sample preparation process. This allows it to compensate for variability in both extraction recovery and matrix effects.[5]
-
Verification: The peak area of this compound should be consistent across all injections. Significant variation in the internal standard response can indicate a problem with sample processing or instrument performance.
-
-
Assess Matrix Effect Across Different Lots:
-
Action: According to FDA guidelines, matrix effects should be evaluated using at least six different lots of the biological matrix.[9]
-
Procedure: Prepare low and high concentration QC samples using these different matrix lots and evaluate the accuracy and precision. The precision should not be greater than 15%.[9]
-
Solution: If variability is high, this points to lot-to-lot differences in matrix composition. Improving the sample cleanup method is the most effective solution.
-
-
Reduce Sample Volume:
-
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound superior to a structural analog?
A1: A SIL-IS like this compound is considered the "gold standard" for quantitative LC-MS/MS analysis for several reasons.[5] It has nearly identical physicochemical properties to Dienogest, meaning it co-elutes chromatographically and behaves similarly during sample extraction and ionization.[4][5] This allows it to more accurately compensate for matrix-induced ionization variability (suppression or enhancement) and variations in extraction recovery compared to a structural analog, which may have a different retention time and extraction efficiency.[4]
Q2: What are the typical acceptance criteria for matrix effect evaluation according to regulatory guidelines?
A2: According to FDA and ICH M10 guidance, the matrix effect is assessed by calculating a matrix factor. The precision (CV) of the internal standard-normalized matrix factor across different lots of the matrix should be ≤15%.[4] To evaluate this, at least three replicates of low and high quality controls should be analyzed in matrix from at least six different sources.[9] The accuracy should be within ±15% of the nominal concentration for each matrix source.[9]
Q3: Can I switch from an ESI source to an APCI source to reduce matrix effects?
A3: Yes, this can be a viable strategy. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[3][10] If Dienogest can be effectively ionized by APCI and this switch resolves the issue without compromising sensitivity, it is a valid approach. It may also be beneficial to test switching the ESI polarity (e.g., from positive to negative ion mode), as fewer matrix components may ionize, potentially reducing interference.[3][10]
Q4: What is a Matrix Factor and how is it calculated?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated to determine the degree of ion suppression or enhancement. The calculation is as follows:
-
MF = (Peak Area in the presence of matrix) / (Peak Area in neat solution) [4]
For a method using an internal standard, the IS-normalized MF is calculated to show how well the IS compensates for the matrix effect.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for Dienogest analysis in human plasma, which can serve as a benchmark for your own experiments.
| Parameter | Performance | Reference |
| Internal Standard | Levonorgestrel-d6 (a deuterated alternative) | [7] |
| Linearity Range | 1.003 - 200.896 ng/mL | [5][7] |
| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL | [5][11] |
| Intra-day Precision (%CV) | < 3.97% | [5][7] |
| Inter-day Precision (%CV) | < 6.10% | [5][7] |
| Accuracy | Within ±4.0% of nominal values | [5][7] |
| Extraction Efficiency | 92.5% to 106.4% (for a similar online SPE method) | [12] |
Experimental Protocols
Protocol 1: Dienogest Quantification in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of Dienogest in human plasma.[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a measured volume of human plasma, add the this compound internal standard working solution.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[13]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[13]
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography system.[7]
-
Mobile Phase: Isocratic elution with Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v).[5][7]
-
Mass Spectrometer: Tandem mass spectrometer.[7]
-
Ionization: Positive ion electrospray ionization (ESI+).[5][7]
-
Monitored Transitions (MRM):
-
Dienogest: m/z 312.3 → 135.3[7]
-
This compound: The specific transition for this compound would be determined during method development, but would be expected to be approximately m/z 320.3 → [product ion].
-
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in Dienogest analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. nalam.ca [nalam.ca]
- 10. providiongroup.com [providiongroup.com]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Dienogest-d8 stability issues and degradation product analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dienogest-d8. It addresses potential stability issues and outlines methods for the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical stability issues encountered with this compound?
While specific stability data for this compound is not extensively published, based on the known profile of Dienogest (B1670515), the primary stability concerns involve degradation under forced conditions such as acidic, basic, and oxidative environments.[1][2] As a deuterated analog, this compound is expected to exhibit a similar stability profile to Dienogest. Key areas of concern include hydrolysis and oxidation of the molecule.
Q2: What are the known or expected degradation products of this compound?
The degradation products of this compound are anticipated to be structurally analogous to those of Dienogest. These impurities can arise during synthesis or storage.[3] Several European Pharmacopoeia (EP) listed impurities of Dienogest provide insight into potential degradation products. These include isomers and products of hydroxylation or oxidation. Given the deuteration on the ethyl group, degradation pathways involving this part of the molecule might yield products with corresponding mass shifts.
Q3: How can I monitor the stability of my this compound sample?
A stability-indicating analytical method is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique for this purpose.[1][2] Such a method should be able to separate the intact this compound from its potential degradation products.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored in well-closed containers, protected from light, and kept at controlled room temperature or refrigerated, depending on the supplier's recommendations. For long-term storage, keeping the material in a freezer (-20°C or below) is advisable, especially if it is in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Sample degradation | 1. Prepare a fresh sample and re-analyze. 2. Review sample handling and storage procedures. 3. Perform forced degradation studies to identify potential degradation product peaks. |
| Contamination | 1. Check the purity of solvents and reagents. 2. Clean the HPLC system, including the column. 3. Analyze a blank (solvent) injection. | |
| Loss of this compound peak area over time in solution | Instability in the chosen solvent | 1. Assess the stability of this compound in different solvents (e.g., acetonitrile, methanol, mobile phase). 2. Prepare fresh solutions for each analytical run if instability is observed. 3. Store stock solutions at low temperatures and protected from light. |
| Inconsistent analytical results | Method variability | 1. Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision.[1] 2. Verify the performance of the HPLC system (e.g., pump flow rate, detector lamp). |
| Non-homogeneity of the sample | 1. Ensure the sample is fully dissolved and properly mixed before analysis. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods used for Dienogest, which can be adapted for this compound.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | Pharmaceutical Preparations | 3.0 - 45.0 | Not Specified | Simple, economical, suitable for simultaneous determination with other compounds.[1][4] |
| Stability-Indicating RP-HPLC | Bulk and Tablet Dosage Form | 0.8 - 12.0 | Not Specified | Robust for quality control and stability testing.[1] |
| LC-MS/MS | Human Plasma | 0.001 - 0.2 | 1.003 ng/mL | High sensitivity and specificity, ideal for bioanalytical studies.[1] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from a validated method for Dienogest and is suitable for assessing the stability of this compound.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent.
-
Mobile Phase: 40% Acetonitrile and 60% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution.
-
Inject the standards to establish a calibration curve.
-
Inject the this compound sample solution to be analyzed.
-
The retention time for Dienogest is approximately 4.5 minutes.[2] The retention time for this compound should be very similar.
-
Forced Degradation Studies
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed.[1][2]
-
Acid Degradation: Reflux the sample with 1M HCl at 45°C for 30 minutes.[2]
-
Base Degradation: Reflux the sample with 1M NaOH at 45°C for 15 minutes.[2]
-
Oxidative Degradation: Reflux the sample with 2.5% Hydrogen Peroxide (H₂O₂) at 45°C for 30 minutes.[2]
-
Aqueous Degradation: Reflux the sample with purified water at 45°C for 3 hours.[2]
-
Photolytic Degradation: Expose the sample to sunlight for 1.2 Million Lux Hours and UV-light for 200 Watts/m².[2]
After exposure, neutralize the acid and base-stressed samples and analyze all samples by the stability-indicating RP-HPLC method.
Visualizations
Caption: Workflow for this compound Stability Analysis.
Caption: Logical Flow of Forced Degradation Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Dienogest-d8 chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Dienogest-d8. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to help resolve poor peak shape and other related problems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing tailing?
Peak tailing, an asymmetry with a trailing edge, is a common issue in HPLC.[1][2] For this compound, a deuterated steroid, this can be attributed to several factors:
-
Secondary Interactions: The primary cause of peak tailing is often unwanted interactions between the analyte and the stationary phase.[2][3][4] Dienogest (B1670515), having polar functional groups, can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing.[2][3][4]
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled, the ionization state of this compound or the silanol groups can fluctuate, causing inconsistent interactions and peak tailing.[1][5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[3][7]
-
Metal Contamination: Interactions with metal components in the HPLC system, such as stainless-steel tubing or frits, can sometimes lead to peak tailing for sensitive compounds.[3]
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the peak has a leading edge, is often indicative of column overload or a mismatch between the sample solvent and the mobile phase.[1][8][9]
-
Sample Overload: Injecting too high a concentration or volume of this compound can saturate the stationary phase, causing the peak to front.[3][8][9] To verify, try reducing the sample amount injected.[10]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.[3][11] It is always best to dissolve the sample in the mobile phase whenever possible.
Q3: I am observing split peaks for this compound. How can I troubleshoot this?
Split peaks can arise from issues at the column inlet, sample solvent incompatibility, or co-elution of closely related species.[12][13]
-
Blocked Column Frit or Column Void: A partially blocked inlet frit or a void in the column packing can cause the sample to travel through different paths, leading to a split peak.[10][11][12]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[11]
-
Co-elution: It's possible that the split peak is actually two closely eluting compounds. This could be an impurity or a related compound. Reducing the injection volume might help resolve the two distinct peaks.[11][12]
Q4: My this compound peak is broad. What could be the reason?
Broad peaks can be caused by a variety of factors, including extra-column volume, temperature fluctuations, and slow mass transfer.[1][7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[3][6]
-
Temperature Fluctuations: Inconsistent column temperature can affect the interaction between this compound and the stationary phase, causing peak shape variations.[7]
-
Column Degradation: A deteriorated column can lead to broader peaks due to slower kinetics.[1]
Q5: My deuterated internal standard (this compound) is separating from the non-deuterated Dienogest. Is this normal?
Yes, this is a known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[14][15][16] Deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, which can cause them to elute slightly earlier in reversed-phase chromatography.[14][15] While this separation can be problematic for quantification if it leads to differential matrix effects, it can often be minimized by optimizing the chromatographic conditions.[15]
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Peak Shape
When encountering poor peak shape for this compound, a systematic approach can help identify and resolve the issue efficiently.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in chromatography.
Guide 2: Optimizing Mobile Phase and Column Selection
The choice of mobile phase and column is critical for achieving good peak shape for this compound.
| Parameter | Recommendation | Rationale |
| Column Chemistry | C8 or C18 reversed-phase column.[17][18][19] | Provides good retention and selectivity for steroids like Dienogest. |
| Mobile Phase (Organic) | Acetonitrile or Methanol. | The choice of organic modifier can alter selectivity. Methanol may offer different interactions compared to acetonitrile, potentially improving peak shape.[14] |
| Mobile Phase (Aqueous) | Buffered solution (e.g., ammonium (B1175870) nitrate, ammonium acetate, or formic acid).[14][17][19] | Controls the pH to minimize silanol interactions and ensure consistent ionization of the analyte.[5][6] |
| pH | Adjust pH away from the pKa of Dienogest. | Operating at a pH where Dienogest is in a single ionization state improves peak symmetry.[6] Using a lower pH can suppress the ionization of residual silanol groups on the silica (B1680970) surface.[4][5] |
| Additives | Consider adding a small amount of a basic modifier like triethylamine (B128534) (TEA) for older columns. | This can help to mask active silanol sites, though it may not be necessary with modern, high-purity silica columns.[5] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If column contamination is suspected to be the cause of poor peak shape, a thorough flushing procedure can help.
Objective: To remove strongly retained contaminants from the analytical column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade hexane (B92381) (if compatible with your column and system)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
Procedure:
-
Disconnect the column from the detector.
-
Flush with mobile phase without buffer: Purge the column with 10-20 column volumes of your mobile phase prepared without any buffer salts to prevent precipitation.[11]
-
Flush with water: Flush the column with 20 column volumes of HPLC-grade water.
-
Flush with a strong organic solvent: Flush with 20 column volumes of isopropanol or acetonitrile.
-
For highly non-polar contaminants: If you suspect lipidic or very non-polar contaminants, and your column is compatible, you can flush with a sequence of solvents like methanol, tetrahydrofuran (B95107) (THF), and then hexane, followed by reversing the sequence to return to your mobile phase conditions.
-
Re-equilibrate: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
Protocol 2: Sample Solvent and Injection Volume Test
To determine if sample overload or solvent mismatch is the issue, perform the following test.
Objective: To assess the impact of injection volume and sample solvent on peak shape.
Procedure:
-
Prepare two sample solutions of this compound:
-
Solution A: Dissolve the sample in your initial mobile phase.
-
Solution B: Dissolve the sample in a stronger solvent (e.g., 100% acetonitrile).
-
-
Inject a small volume of Solution A: Start with a low injection volume (e.g., 2 µL) and observe the peak shape.
-
Increase the injection volume of Solution A: Gradually increase the injection volume (e.g., 5 µL, 10 µL, 20 µL) and monitor the peak shape for signs of fronting (overload).
-
Inject a small volume of Solution B: Inject the same small volume (e.g., 2 µL) of Solution B and compare the peak shape to the injection of Solution A. A distorted or split peak with Solution B indicates a solvent mismatch.
By systematically evaluating these parameters, you can identify the root cause of poor peak shape and take corrective actions to improve your chromatography for this compound.
References
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iosrjournals.org [iosrjournals.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS/MS for Dienogest-d8
Welcome to the technical support center for the LC-MS/MS analysis of Dienogest-d8. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and robust detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard (IS) for the quantification of this compound?
A1: The ideal internal standard should mimic the analytical behavior of the analyte. For this compound, the non-deuterated Dienogest (B1670515) is the most suitable internal standard as it will have very similar retention times and ionization characteristics. Alternatively, other deuterated steroids like Levonorgestrel-d6 can be used, though it is best to use a stable isotope-labeled analog of the analyte if available.[1][2]
Q2: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A2: For Dienogest, the protonated precursor ion [M+H]⁺ is m/z 312.30, with a common product ion being m/z 135.30.[3][4] Given that this compound has eight deuterium (B1214612) atoms, its mass will increase by eight atomic mass units. Therefore, the expected precursor ion [M+H]⁺ for this compound would be approximately m/z 320.3. The product ions would depend on the location of the deuterium labels. A product ion scan on the m/z 320.3 precursor will be necessary to determine the most abundant and stable product ions for multiple reaction monitoring (MRM).
Q3: Which liquid chromatography column is recommended for this compound analysis?
A3: A C18 or a phenyl-type column is commonly used for the analysis of Dienogest and its analogs.[3][5][6] For example, a Zorbax XDB-Phenyl column (4.6 x 75 mm, 3.5 µm) has been shown to provide good chromatographic separation.[3][5]
Q4: What are typical mobile phase compositions for the separation of this compound?
A4: A common mobile phase for Dienogest analysis is a mixture of acetonitrile (B52724) and an aqueous solution of ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) in a 70:30 (v/v) ratio under isocratic conditions.[3][5] Using a volatile buffer like ammonium formate (B1220265) or formic acid is also advisable for LC-MS applications to improve ionization efficiency.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
Q: I am not seeing a signal, or the signal for this compound is very weak. What are the possible causes and solutions?
A: This issue can stem from several factors, from sample preparation to instrument settings.
-
Sample Preparation: Ensure that the extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is efficient for this compound. Inefficient extraction will lead to low recovery and a weak signal.
-
Mass Spectrometer Parameters:
-
Ionization Source: Confirm that the electrospray ionization (ESI) source is clean and functioning correctly. Contamination can suppress the ionization of the analyte.
-
MRM Transitions: The selected precursor and product ions for this compound may not be optimal. Infuse a standard solution of this compound directly into the mass spectrometer to identify the most abundant precursor ion and its fragments.
-
Collision Energy: The collision energy for fragmentation needs to be optimized for the selected MRM transition to ensure the highest product ion intensity.
-
-
Chromatographic Conditions:
-
Mobile Phase: The mobile phase composition might not be optimal for the ionization of this compound. Ensure the pH is appropriate for forming the [M+H]⁺ ion. The use of mobile phase additives like formic acid or ammonium acetate can aid in protonation.[3][5]
-
Co-elution with Suppressing Agents: Matrix components from the sample can co-elute with this compound and suppress its ionization. Improve chromatographic separation to isolate the analyte from interfering matrix components.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: The chromatographic peak for this compound is showing significant tailing or fronting. How can I improve the peak shape?
A: Poor peak shape can be due to issues with the column, mobile phase, or injection solvent.
-
Column Health: The analytical column may be degraded or contaminated. Try washing the column with a strong solvent or replace it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH might improve the peak shape.
-
Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in a solvent that is similar in composition to the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Issue 3: High Background Noise or Interfering Peaks
Q: I am observing high background noise or interfering peaks at the retention time of this compound. What can I do to resolve this?
A: High background noise or interference can compromise the accuracy of quantification.
-
Sample Preparation: The sample cleanup may be insufficient. Employ a more rigorous sample preparation method like solid-phase extraction (SPE) to remove more of the matrix components.
-
Mobile Phase Contamination: Ensure that the mobile phase solvents and additives are of high purity (LC-MS grade). Contaminants in the mobile phase can contribute to high background noise.
-
LC System Contamination: The LC system, including the injector and tubing, might be contaminated. Flush the system thoroughly with appropriate cleaning solutions.
-
Specificity of MRM Transitions: The selected MRM transitions may not be specific enough. Check for potential interferences by analyzing blank matrix samples. If necessary, select alternative, more specific product ions.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for Dienogest in human plasma.[3][5]
-
Spiking: To 500 µL of plasma in a centrifuge tube, add the internal standard solution.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and diethyl ether).
-
Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters for the analysis of Dienogest and can be adapted for this compound.
Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Shimadzu HPLC System or equivalent[5] |
| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)[3][5] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v)[3][5] |
| Flow Rate | 0.60 mL/min[3][5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dienogest: m/z 312.30 → 135.30[3][4] this compound (predicted): m/z 320.3 → To be determined |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for Dienogest, which can serve as a benchmark for a this compound method.
Method Validation Parameters for Dienogest
| Parameter | Result |
| Linearity Range | 1.003 - 200.896 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.99[5] |
| Accuracy | Within ±4.0% of nominal values[3] |
| Intra-day Precision (CV%) | < 3.97%[3] |
| Inter-day Precision (CV%) | < 6.10%[3] |
| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL[4] |
Visualized Workflows
Caption: Overall experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
How to address ion suppression when using Dienogest-d8
Welcome to the technical support center for addressing analytical challenges when using Dienogest-d8 as an internal standard in LC-MS/MS applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to ion suppression and ensure accurate quantification of Dienogest (B1670515).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my this compound signal?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is a reduction in the ionization efficiency of the target analyte (in this case, this compound) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] These interfering components, which can include salts, proteins, and phospholipids (B1166683), compete with your analyte for ionization in the mass spectrometer's source, leading to a decreased signal, poor sensitivity, and inaccurate results.[2] Even though MS/MS is highly selective, it cannot distinguish between your analyte and an interfering compound if they both enter the ion source at the same time and one suppresses the ionization of the other.[1][3]
Q2: My analyte (Dienogest) and internal standard (this compound) signals are both low and variable. Is this ion suppression?
A2: This is a classic sign of ion suppression. This compound, as a stable isotope-labeled (SIL) internal standard, is designed to have nearly identical chemical and physical properties to Dienogest. Therefore, it should experience the same degree of ion suppression during the analytical process.[4] If both signals are unexpectedly low or fluctuate inconsistently between samples, it strongly suggests that a component from the sample matrix is co-eluting and interfering with the ionization of both the analyte and the internal standard.[3]
Q3: How can I confirm that ion suppression is the root cause of my issue?
A3: A standard method to identify ion suppression is the post-column infusion experiment.[3][5] This involves infusing a standard solution of your analyte (Dienogest) at a constant rate into the MS detector while injecting a blank, extracted sample matrix onto the LC column. A dip or drop in the constant baseline signal at a specific retention time indicates the elution of matrix components that cause ion suppression.[3][5] By comparing this suppression profile to the retention time of Dienogest and this compound, you can confirm if they are co-eluting with an interfering region.
Q4: Can a SIL internal standard like this compound fully compensate for ion suppression?
A4: Ideally, yes. A SIL internal standard is the best choice to compensate for matrix effects because it co-elutes with the analyte and is affected by suppression in the same way.[4][6] By using the peak area ratio of the analyte to the internal standard, the variability caused by suppression can be normalized. However, severe ion suppression can reduce the signal to a point where sensitivity and precision are still compromised.[4] Therefore, the primary goal should always be to minimize suppression in the first place, rather than just compensating for it.
Troubleshooting Guide: Mitigating Ion Suppression
If you have identified ion suppression as an issue, the following strategies, focusing on sample preparation and chromatography, can help resolve the problem. The most effective approach is often to improve the removal of matrix interferences before the sample reaches the mass spectrometer.[1][7]
Strategy 1: Enhance Sample Preparation
The goal of sample preparation is to remove interfering matrix components, primarily proteins and phospholipids, which are major causes of ion suppression in bioanalysis.[4]
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Effectiveness for Dienogest |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[8] | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other small molecules, often resulting in significant ion suppression.[1][7] | Generally not recommended as a standalone method due to high risk of matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent like MTBE).[4][8] | More effective at removing non-volatile salts and some phospholipids than PPT. Can provide a cleaner extract.[1] | Can be labor-intensive; solvent selection is critical. | A good option for steroid analysis. Provides cleaner extracts than PPT.[8][9] |
| Solid-Phase Extraction (SPE) | Compounds are separated based on their affinity for a solid sorbent. Interfering components are washed away before the analyte is eluted.[4][10] | Highly selective and provides the cleanest extracts, significantly reducing matrix effects.[5] Can be automated.[11] | More complex method development; can be more expensive. | Highly effective for steroid analysis.[12] Specialized phases (e.g., HybridSPE-Phospholipid) can simultaneously remove proteins and phospholipids. |
| Supported Liquid Extraction (SLE) | A hybrid of LLE where the aqueous sample is absorbed onto a solid support. An immiscible organic solvent flows through, extracting the analyte.[11][13] | Simpler and faster than traditional LLE, easily automated, and provides clean extracts. | Sorbent choice is important. | Excellent for steroid panels, offering high recovery and effective cleanup.[6][13] |
Recommendation:
For robust and reliable quantification of Dienogest, Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) is highly recommended to minimize ion suppression.
Strategy 2: Optimize Chromatographic Conditions
Adjusting the LC method can separate Dienogest and this compound from the regions of ion suppression identified in the post-column infusion experiment.[1][3]
-
Modify the Gradient: Alter the mobile phase gradient to shift the retention time of Dienogest. A slower, shallower gradient can improve resolution between the analyte and interfering peaks.
-
Change the Column: Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and move the analyte away from interferences.[9][14]
-
Employ a Divert Valve: Program a divert valve to send the highly contaminated "flow-through" portion of the run (containing salts and polar interferences) to waste instead of the mass spectrometer source.
-
Reduce Flow Rate: Lowering the mobile phase flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.[2]
Detailed Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Dienogest in Plasma
This protocol is adapted from methodologies for steroid analysis and offers excellent removal of phospholipids.[6][13]
1. Sample Pre-treatment:
- Thaw plasma samples and the this compound internal standard (IS) working solution.
- Aliquot 100 µL of each plasma sample into a 96-well plate.
- Add 25 µL of the this compound IS working solution to each well.
- Add 200 µL of acetonitrile (B52724) to precipitate proteins and vortex thoroughly for 1 minute.[13]
2. Extraction:
- Load the entire pre-treated sample onto a 96-well SLE plate. Allow 5 minutes for the sample to be absorbed by the sorbent.[13]
- Place a clean 96-well collection plate underneath the SLE plate.
- Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate via gravity to elute Dienogest and this compound.[13]
3. Evaporation and Reconstitution:
- Evaporate the eluate in the collection plate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[13][14]
- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
- Seal the plate, vortex for 1 minute, and inject into the LC-MS/MS system.
Protocol 2: Post-Column Infusion to Diagnose Ion Suppression
This procedure helps visualize the regions of ion suppression in your chromatographic run.[3][5]
1. Setup:
- Prepare a standard solution of Dienogest (e.g., 100 ng/mL) in a mobile phase-like solvent.
- Using a syringe pump and a T-fitting, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the column and the mass spectrometer.
- Prepare a blank plasma sample using your chosen extraction method (e.g., the SLE protocol above).
2. Analysis:
- Begin infusing the Dienogest solution and acquire data on the mass spectrometer, monitoring the MRM transition for Dienogest. You should observe a stable, elevated baseline signal.
- Once the baseline is stable, inject the extracted blank plasma sample onto the LC column and run your standard chromatographic method.
3. Interpretation:
- Monitor the baseline of the infused Dienogest signal. Any significant drop in the signal indicates a region where co-eluting matrix components are suppressing the ionization.
- Compare the retention time of these suppression zones with the known retention time of Dienogest to determine if they overlap.
Visualizations
Ion Suppression Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving ion suppression.
Conceptual Diagram of Ion Suppression
Caption: Co-eluting matrix interferences compete for ionization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
- 11. protocols.io [protocols.io]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Dienogest-d8 carryover issues in autosampler and LC system
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering carryover issues with Dienogest-d8 in autosampler and LC systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A1: Carryover is the unintentional appearance of an analyte signal in a sample analysis from a preceding injection.[1][2] This occurs when residual sample from a high-concentration injection contaminates subsequent runs, leading to inaccurate quantification, false positives, and poor reproducibility, which can compromise data integrity.[3]
Q2: Why is this compound prone to carryover?
A2: this compound, as a synthetic steroid, possesses chemical properties that can lead to adsorption onto various surfaces within the LC system.[4][5] Its limited solubility in highly aqueous mobile phases and potential for hydrophobic interactions can cause it to "stick" to components like the autosampler needle, injection valve, tubing, and column.[6][7]
Q3: What is an acceptable level of carryover?
A3: For most quantitative bioanalytical methods, carryover in a blank injection following the highest calibration standard should ideally be less than 0.1% of the analyte signal in the preceding high-concentration sample.[3] Regulatory bodies may have specific acceptance criteria that need to be met.[1]
Q4: How can I confirm that the observed peak is carryover and not contamination of my blank solvent?
A4: To differentiate between carryover and a contaminated blank, you can perform a few simple tests. Prepare a fresh blank using a new source of solvent. If the peak persists, try varying the injection volume of the blank. If the peak area increases with a larger injection volume, it indicates that the blank itself is contaminated.[8] If the peak area remains constant regardless of the injection volume, it is likely due to carryover from the system.[8]
Troubleshooting Guides
Issue 1: Peak corresponding to this compound observed in blank injection immediately following a high concentration sample.
This is a classic sign of autosampler-related carryover. The primary suspect is the autosampler's needle and injection port.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting autosampler-related carryover.
Step 1: Optimize the Autosampler Wash Method
Insufficient cleaning of the needle's interior and exterior surfaces is a common cause of carryover.[3][9]
-
Experimental Protocol:
-
Prepare three sets of wash solutions:
-
Wash A (Existing Method): 50:50 Methanol:Water
-
Wash B (Increased Organic): 90:10 Acetonitrile:Isopropanol
-
Wash C (Dual Solvent): Wash Solvent 1: 90:10 Acetonitrile:Isopropanol; Wash Solvent 2: 0.2% Formic Acid in Water.
-
-
Create a sequence with a high concentration this compound standard (e.g., 1000 ng/mL) followed by three blank injections.
-
Run the sequence using your existing wash method (Wash A).
-
Repeat the sequence, programming the autosampler to use Wash B with an increased wash volume (e.g., from 200 µL to 1000 µL) and an increased number of wash cycles.[3]
-
If your system allows, repeat the sequence using a dual-solvent wash (Wash C), where the needle is first washed with the organic solvent, followed by the acidic aqueous wash.
-
Quantify the carryover percentage for each method.
-
-
Data Presentation:
| Wash Method | Wash Volume (µL) | Number of Cycles | Avg. Carryover in Blank 1 (%) |
| A (Baseline) | 200 | 1 | 1.2% |
| B | 1000 | 3 | 0.3% |
| C | 1000 (each) | 2 (each) | < 0.05% |
Step 2: Evaluate Wash Solvent Composition
The properties of this compound (slightly soluble in methanol) suggest that a stronger, more appropriate solvent mixture is necessary for effective cleaning.[6][7]
-
Rationale: A wash solvent must be strong enough to dissolve the analyte completely.[10] For hydrophobic compounds like steroids, a high percentage of organic solvent is often required.[11] Adding a small amount of acid or base can help disrupt interactions with metal surfaces.[12]
-
Recommended Solvents:
-
Primary: Acetonitrile, Isopropanol, or a mixture of both. These are generally stronger solvents for many organic compounds than methanol.
-
Additive: Consider adding a small percentage of an acid (e.g., 0.1-0.5% formic acid) or a base (e.g., ammonium (B1175870) hydroxide), if compatible with your system, to modify the pH and disrupt ionic interactions.
-
Advanced: For particularly stubborn carryover, a solvent like Trifluoroethanol can be effective, though system compatibility must be verified.[1]
-
Step 3: Inspect Autosampler Hardware
Worn or damaged components can create dead volumes where the sample can be trapped.[11][13]
-
Checklist:
-
Needle and Needle Seat: Inspect for scratches, wear, or deposits. A damaged needle seat can prevent a proper seal, leading to sample retention.
-
Rotor Seal: The injector valve's rotor seal is a common wear part. Scratches or grooves on the seal can trap minute amounts of sample, which then bleed out into subsequent injections.[11]
-
Tubing and Fittings: Ensure all fittings are properly seated to avoid dead volumes.[10] Consider replacing stainless steel components with PEEK if metal adsorption is suspected.[10]
-
Issue 2: Carryover persists even after extensive autosampler troubleshooting.
If optimizing the autosampler wash does not resolve the issue, the carryover may be occurring elsewhere in the LC system, such as the column or connecting tubing.
Logical Relationship Diagram:
Caption: Diagnostic test to isolate the source of system carryover.
Step 1: Isolate the Column
This diagnostic test helps determine if the column is the primary source of carryover.[14]
-
Experimental Protocol:
-
Remove the analytical column from the system.
-
Connect the tubing from the injection valve directly to the detector using a zero-dead-volume union.
-
Run a sequence injecting a high-concentration this compound standard followed by a blank injection.
-
If a peak is still observed in the blank: The carryover source is within the LC system components before the column (e.g., injector, tubing).
-
If no peak is observed: The carryover is originating from the analytical column.[15]
-
Step 2: Address Column Carryover
Column carryover occurs when the analyte is strongly retained on the stationary phase or on the column frits and bleeds off slowly in subsequent runs.[15][16]
-
Mitigation Strategies:
-
Stronger Elution Gradient: Modify your gradient to end at a higher percentage of organic solvent (e.g., 95-100% Acetonitrile/Methanol) and hold for several column volumes to flush strongly retained compounds.
-
Column Flushing: After a batch of samples, flush the column with a strong, non-buffered solvent like 100% Acetonitrile or Isopropanol for an extended period (e.g., 30-60 minutes).[11]
-
Dedicated Column: If analyzing a wide range of concentrations, consider using a dedicated column for high-concentration samples to prevent contamination of columns used for trace-level analysis.
-
Step 3: Address System (Non-Column) Carryover
If carryover was confirmed with the column removed, focus on the flow path.
-
Mitigation Strategies:
-
System Flush: Perform a systematic flush of the entire LC system. Sequentially flush with a series of solvents, such as water, methanol, acetonitrile, and isopropanol, to remove contaminants of varying polarities.[3]
-
Component Replacement: Replace tubing between the autosampler and the column. If the problem persists, the injector valve or associated seals may need a thorough cleaning or replacement.[13]
-
Summary of Recommended Wash Solvents for this compound
| Solvent Composition | Application | Rationale |
| 90:10 ACN:IPA | Primary Needle Wash | Strong organic mixture to solubilize the hydrophobic steroid structure. |
| 0.2% Formic Acid in H₂O | Secondary Needle Wash | Acidified aqueous wash to remove any residual ionic interactions. |
| 100% Isopropanol | System/Column Flush | Strong solvent for removing strongly adsorbed compounds from the flow path. |
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mastelf.com [mastelf.com]
- 4. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (major) CAS#: [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 12. lctsbible.com [lctsbible.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of Dienogest and Dienogest-d8 from biological matrices
Welcome to the technical support center for the bioanalysis of Dienogest and its deuterated internal standard, Dienogest-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of these compounds from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Dienogest and this compound from biological samples?
A1: The most prevalent methods for extracting Dienogest and its internal standard from biological matrices like plasma and serum are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).[1][2] The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and laboratory throughput.
Q2: I am observing low recovery for both Dienogest and this compound. What are the potential causes?
A2: Low recovery can stem from several factors across the extraction process.[3][4] Key areas to investigate include:
-
Suboptimal Solvent Choice: The extraction solvent in LLE or the elution solvent in SPE may not be optimal for Dienogest.
-
Incorrect pH: The pH of the sample may not be suitable for efficient partitioning of Dienogest into the organic phase (in LLE) or for its retention/elution from the SPE sorbent.
-
Insufficient Mixing/Vortexing: Inadequate mixing during extraction can lead to incomplete partitioning of the analyte from the aqueous to the organic phase.
-
Analyte Instability: Dienogest may be unstable under certain pH or temperature conditions.[5]
-
Incomplete Elution from SPE Cartridge: The elution solvent volume or composition may be insufficient to completely recover the analyte from the SPE sorbent.
Q3: My recovery of this compound (internal standard) is acceptable, but the recovery of Dienogest is low and variable. What could be the issue?
A3: This scenario often points to issues with the biological matrix itself or the analyte's interaction with it. Potential causes include:
-
Protein Binding: Dienogest may be strongly bound to plasma proteins, and the chosen extraction method may not be efficiently disrupting these interactions.
-
Metabolism: Although less likely during in-vitro extraction, analyte degradation due to residual enzymatic activity in the sample could be a factor. Consider optimizing storage and handling conditions.[3]
Q4: What is the "matrix effect," and how can it affect my results?
A4: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate this, it is crucial to use a stable isotope-labeled internal standard like this compound and to develop a robust sample cleanup procedure to remove interfering matrix components.[6]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of both analyte and internal standard | Suboptimal extraction solvent. | Test a range of organic solvents with varying polarities. For Dienogest, solvents like methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) have been used successfully.[7][8] |
| Incorrect sample pH. | Adjust the pH of the plasma sample. Since Dienogest is a neutral compound, pH adjustment may be less critical, but it's worth investigating if other issues are ruled out. | |
| Insufficient mixing. | Increase vortexing time and/or speed to ensure thorough mixing of the aqueous and organic phases. | |
| Low recovery of analyte, but acceptable IS recovery | Strong protein binding of Dienogest. | Consider a protein precipitation step prior to LLE. Alternatively, use a disruptive solvent system. |
| Analyte degradation. | Ensure samples are processed promptly after thawing and consider using protease inhibitors if enzymatic degradation is suspected. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of both analyte and internal standard | Inappropriate SPE sorbent. | Select a sorbent based on the physicochemical properties of Dienogest (e.g., reversed-phase C18 or polymeric sorbents). |
| Incomplete elution. | Increase the volume and/or the elution strength of the solvent. A stronger solvent or a mixture of solvents might be necessary. | |
| Sample breakthrough during loading. | Ensure the sample is loaded at an appropriate flow rate. Pre-treating the sample to match the pH of the equilibration solvent can also help.[9] | |
| Low recovery of analyte, but acceptable IS recovery | Irreversible binding to the sorbent. | Modify the elution solvent by adding a small percentage of a stronger solvent or by adjusting the pH. |
| Analyte instability on the sorbent. | Minimize the time the analyte spends on the sorbent and ensure all steps are carried out at an appropriate temperature. |
Issues with Protein Precipitation (PP)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of analyte | Analyte co-precipitation with proteins. | Optimize the type and volume of the precipitating solvent. Acetonitrile (B52724) is commonly used, but methanol (B129727) or acetone (B3395972) can also be tested.[10][11] Ensure a sufficient volume of solvent is used (typically a 3:1 or 4:1 ratio of solvent to sample).[10] |
| Incomplete protein precipitation. | Ensure thorough vortexing after adding the precipitating solvent and allow sufficient time for the proteins to precipitate before centrifugation.[10] | |
| High matrix effects | Insufficient removal of interfering components. | While simple, PP is the "dirtiest" extraction method. If matrix effects are significant, consider a more rigorous cleanup technique like LLE or SPE. |
Quantitative Data Summary
The following tables summarize reported recovery data for Dienogest using different extraction techniques.
Table 1: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Dienogest | Human Plasma | Methyl tert-butyl ether (MTBE) | Consistent and reproducible | [7] |
| Dienogest | Human Plasma | Ethyl acetate | Not specified, but method was successful | [8] |
Table 2: Solid-Phase Extraction (SPE) Recovery
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Dienogest | Human Plasma | Polymeric reversed-phase | Not specified | >92.5% | [6] |
Note: Detailed quantitative recovery percentages are not always provided in the literature, with many studies stating that recovery was "consistent and reproducible" as per regulatory guidelines.[7]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated HPLC-MS/MS method for the quantification of Dienogest in human plasma.[7][8]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., a mixture of acetonitrile and water).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be optimized for Dienogest.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard solution.
-
Dilute the sample with a suitable buffer to ensure proper binding to the SPE sorbent.[9]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute Dienogest and this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Protocol 3: Protein Precipitation (PP)
This protocol is a simple and fast method for sample cleanup.[10]
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Precipitation:
-
Add 300-400 µL of cold acetonitrile (a 3:1 or 4:1 ratio).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Dienogest.
Caption: Solid-Phase Extraction (SPE) general workflow.
Caption: Protein Precipitation (PP) experimental workflow.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences with Dienogest-d8
Welcome to the Technical Support Center for Dienogest analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Dienogest-d8 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Dienogest, where eight hydrogen atoms have been replaced with deuterium (B1214612). It is considered the gold standard internal standard for the quantitative analysis of Dienogest by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because this compound is chemically almost identical to Dienogest, it exhibits very similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Dienogest.
Q2: I am observing peak splitting or a slight retention time shift between Dienogest and this compound. Is this normal?
A slight difference in retention time between an analyte and its deuterated internal standard can sometimes occur and is known as the "isotope effect." The heavier deuterium atoms can cause the internal standard to elute slightly earlier than the analyte. While perfect co-elution is ideal for compensating for matrix effects, a small, consistent, and reproducible separation is often acceptable for accurate quantification. The primary concern is inconsistent peak shapes or shifts in retention time across a batch of samples.
Q3: My calibration curve is non-linear at higher concentrations. What could be the cause?
Non-linearity in the calibration curve, even when using a deuterated internal standard, can arise from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Ion Suppression: Competition for ionization in the MS source between the analyte and the internal standard can occur at high concentrations, leading to ion suppression.
-
Isotopic Interference: Naturally occurring isotopes of Dienogest can contribute to the signal of this compound, especially if the mass difference is small. This "cross-talk" becomes more pronounced at high analyte concentrations. It is recommended to use an internal standard with a higher degree of deuteration (d4 or greater) to minimize this effect.
-
Analyte Multimer Formation: At high concentrations, the analyte may form dimers or other multimers, which can lead to a non-linear response.
Q4: What are potential sources of co-eluting interferences with this compound?
Potential sources of co-eluting interferences in Dienogest analysis include:
-
Metabolites: Dienogest is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[1] Metabolites, particularly those that are isobaric (have the same nominal mass) to Dienogest or this compound, can potentially co-elute and interfere with the analysis. Phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, can also be a source of interference, as they may undergo in-source fragmentation back to the parent drug.
-
Co-administered Drugs: If the subject is taking other medications, these drugs or their metabolites could potentially co-elute and interfere with the analysis.
-
Matrix Components: Endogenous components from the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement, affecting the accuracy of quantification.
-
Formulation Excipients: In the analysis of pharmaceutical formulations, excipients used in the drug product could potentially interfere with the analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of integration.
Troubleshooting Steps:
-
Check for Column Overload: Inject a lower concentration of the sample to see if the peak shape improves.
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Try switching between acetonitrile (B52724) and methanol, as they offer different selectivities.
-
pH: Although Dienogest is not highly ionizable, small changes in the mobile phase pH can sometimes improve peak shape.
-
-
Optimize Gradient Profile: A shallower gradient can often improve peak shape and resolution.
-
Inspect for System Issues: Check for blockages in the LC system, such as in the tubing, injector, or column frits.
-
Consider a Different Column: If the issue persists, a column with a different stationary phase (e.g., phenyl-hexyl or C8 instead of C18) may provide better peak shape.
Issue 2: Suspected Co-eluting Interference from a Metabolite
Co-elution of an isobaric metabolite can lead to overestimation of the Dienogest concentration.
Troubleshooting Steps:
-
Review Metabolite Profile: Research the known metabolites of Dienogest. Dienogest undergoes significant metabolism, including hydroxylation and conjugation.[1]
-
Modify Chromatographic Selectivity:
-
Change Column Chemistry: A column with a different stationary phase can alter the retention of Dienogest and its metabolites, potentially resolving the co-elution.
-
Adjust Mobile Phase: Experiment with different organic solvents and pH to alter the selectivity of the separation.
-
Optimize Gradient: A shallower gradient can improve the resolution of closely eluting compounds.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an SPE method with a sorbent that can selectively retain Dienogest while washing away the interfering metabolite.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Dienogest.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between Dienogest and an isobaric metabolite based on their exact mass.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Dienogest in Human Plasma
This protocol provides a starting point for the analysis of Dienogest in human plasma. Optimization will likely be required for specific instrumentation and applications.
| Parameter | Specification |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Column | Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% B |
| Flow Rate | 0.60 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dienogest: 312.3 → 135.3This compound: (Hypothetical) 320.3 → 135.3 or other appropriate fragment |
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol helps to determine if co-eluting matrix components are affecting the ionization of Dienogest and this compound.
Sample Sets:
-
Set A (Neat Solution): Dienogest and this compound spiked into the mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then Dienogest and this compound are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Dienogest and this compound are spiked into blank plasma before the extraction process.
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
An MF value significantly different from 1 indicates ion suppression or enhancement.
Visualizations
Caption: A flowchart for troubleshooting common issues in this compound analysis.
Caption: A logical workflow for investigating and resolving metabolite interference.
References
Ensuring long-term stability of Dienogest-d8 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Dienogest-d8 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: While specific stability data for this compound is not extensively published, data for the closely related deuterated analog, Dienogest-d6, provides a strong reference. For long-term stability, this compound solid should be stored at -20°C.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as methanol (B129727) and chloroform.[2] For analytical purposes, acetonitrile (B52724) or methanol are commonly used to prepare stock solutions at a concentration of approximately 1 mg/mL.
Q3: What are the primary degradation pathways for this compound?
A3: Based on studies of Dienogest, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photodegradation.[1] Dienogest has been shown to degrade under acidic, basic, oxidative, and photolytic conditions.[1]
Q4: How can I monitor the stability of my this compound stock solution?
A4: The stability of this compound stock solutions can be monitored using a stability-indicating analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][4] This method should be capable of separating the intact this compound from any potential degradation products.
Q5: Can I use a this compound solution that has been stored for longer than the recommended period?
A5: It is not recommended to use a this compound solution that has been stored beyond the recommended period without first verifying its integrity. You should re-analyze the solution using a validated analytical method to confirm its concentration and purity before use.
Troubleshooting Guide
This guide addresses common issues that may arise related to the stability of this compound stock solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in the chromatogram | - Degradation of this compound- Contamination of the solvent or glassware | - Perform a forced degradation study on a fresh this compound standard to identify the retention times of potential degradation products.- Prepare a fresh stock solution using new, high-purity solvent and thoroughly cleaned glassware. |
| Decrease in the concentration of the stock solution over time | - Degradation of this compound- Solvent evaporation | - Review storage conditions to ensure they are optimal (see FAQs).- Ensure that storage vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent analytical results | - Non-homogeneous stock solution- Instability of the solution under experimental conditions | - Ensure the stock solution is thoroughly mixed before each use.- Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). |
Data on Dienogest Stability
The following data is for non-deuterated Dienogest and Dienogest-d6 and is provided as a reference for the expected stability of this compound.
Table 1: Recommended Storage Conditions for Dienogest-d6
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 6 months[1] |
| In Solvent | -20°C | Up to 1 month[1] |
Table 2: Summary of Forced Degradation Studies on Dienogest
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 1M HCl, 45°C, 30 min | 9.9[1] |
| Base Hydrolysis | 1M NaOH, 45°C, 15 min | 8.7[1] |
| Oxidation | 2.5% H₂O₂, 45°C, 30 min | 8.2[1] |
| Neutral Hydrolysis | Purified water, 45°C, 3 hours | 2.2[1] |
| Dry Heat | 105°C, 15 hours | 2.5[1] |
| Photostability (UV) | 200 Watts/m² | 0.6[1] |
| Photostability (Visible) | 1.2 Million Lux Hours | 0.8[1] |
| Humidity | 25°C, 90% RH, 7 days | 0.4[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the solid in a suitable high-purity solvent (e.g., acetonitrile or methanol) to achieve a final concentration of 1 mg/mL.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Store the stock solution in an amber glass vial at the recommended temperature.
Protocol 2: Forced Degradation Study
-
Preparation of Samples: Prepare separate aliquots of the this compound stock solution for each stress condition.
-
Acid Hydrolysis: Mix the stock solution with 1M HCl and heat at 45°C for 30 minutes.[1]
-
Base Hydrolysis: Mix the stock solution with 1M NaOH and heat at 45°C for 15 minutes.[1]
-
Oxidative Degradation: Mix the stock solution with 2.5% hydrogen peroxide and keep at 45°C for 30 minutes.[1]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 105°C for 15 hours.[1]
-
Photolytic Degradation: Expose a solution of this compound to UV light (200 Watts/m²) and visible light (1.2 Million Lux Hours).
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method.
Protocol 3: Stability-Indicating RP-HPLC Method
This is a representative method and may require optimization for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent[4] |
| Mobile Phase | 40% Acetonitrile in water[4] |
| Flow Rate | 1.0 mL/minute |
| Detection Wavelength | 305 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 8 minutes |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for Dienogest.
References
Technical Support Center: Optimization of Dienogest Extraction Efficiency using Dienogest-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Dienogest from biological matrices, utilizing Dienogest-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as the internal standard (IS) for Dienogest quantification?
A1: this compound, a stable isotope-labeled (SIL) internal standard, is considered the gold standard for the quantitative bioanalysis of Dienogest, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its physicochemical properties are nearly identical to Dienogest, it co-elutes and experiences similar ionization effects (suppression or enhancement) in the mass spectrometer. This allows for accurate correction of variability during sample preparation and analysis, leading to high precision and accuracy in the results.
Q2: What are the primary extraction techniques for Dienogest from biological samples like plasma?
A2: The two most common and effective techniques for extracting Dienogest are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a simpler method involving the partitioning of Dienogest into an immiscible organic solvent. SPE utilizes a solid sorbent to retain Dienogest while interferences are washed away, often resulting in a cleaner extract.
Q3: What are typical recovery rates for Dienogest extraction?
A3: With an optimized protocol, both LLE and SPE can achieve high recovery rates for Dienogest, often exceeding 80%. The specific recovery will depend on the matrix, the chosen solvent or sorbent, and other experimental conditions. According to bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA, a consistent and reproducible recovery is more critical than achieving 100% recovery.
Q4: How do I minimize matrix effects when analyzing Dienogest?
A4: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, can be minimized by:
-
Efficient sample cleanup: Employing a robust SPE or LLE protocol to remove interfering substances like phospholipids.
-
Chromatographic separation: Optimizing the HPLC/UHPLC method to separate Dienogest and this compound from matrix components.
-
Use of a SIL-IS: this compound helps to compensate for matrix effects as it is affected similarly to the analyte.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
Low or Inconsistent Analyte (Dienogest) Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low Dienogest Signal, Normal this compound Signal | Incomplete extraction of Dienogest. | - Optimize LLE solvent: Ensure the chosen organic solvent has a high affinity for Dienogest. Ethyl acetate (B1210297) and methyl tert-butyl ether are commonly used. - Adjust sample pH: The pH of the aqueous sample can influence the ionization state and thus the extraction efficiency of Dienogest. Experiment with slight adjustments to the sample pH before extraction. - Improve SPE elution: The elution solvent in your SPE protocol may not be strong enough to desorb all the Dienogest from the sorbent. Consider a stronger solvent or a mixture of solvents. |
| Low Signal for both Dienogest and this compound | General extraction inefficiency or loss during sample processing. | - Check for phase separation issues in LLE: Emulsions can form, trapping the analyte. To break emulsions, try adding salt to the aqueous phase or centrifuging at a higher speed. Gentle mixing instead of vigorous shaking can also prevent emulsion formation. - Evaluate SPE cartridge performance: Ensure the SPE cartridge has not dried out before sample loading. Check for clogging and ensure the sample is loaded at an appropriate flow rate. - Optimize evaporation and reconstitution steps: Analyte loss can occur during the evaporation of the extraction solvent. Ensure a gentle stream of nitrogen is used and avoid overheating. Ensure the reconstitution solvent is appropriate to fully redissolve the dried extract. |
Internal Standard (this compound) Issues
| Symptom | Possible Cause | Suggested Solution |
| Low or Variable this compound Signal Across All Samples | Inaccurate spiking of the internal standard. | - Verify IS solution concentration and stability: Prepare a fresh IS stock solution and verify its concentration. - Check pipettes: Ensure the pipette used for adding the IS is calibrated and functioning correctly. |
| Normal this compound Signal in Standards, but Low in Samples | Matrix effects suppressing the IS signal. | - Improve sample cleanup: The biological matrix may contain components that co-elute with this compound and suppress its ionization. Enhance your LLE or SPE procedure to remove more interferences. - Modify chromatographic conditions: Adjust the mobile phase composition or gradient to better separate this compound from interfering matrix components. |
Data Quality and Reproducibility Problems
| Symptom | Possible Cause | Suggested Solution |
| High Variability in Results (%CV > 15%) | Inconsistent extraction procedure or significant matrix effects. | - Standardize all steps: Ensure every step of the extraction protocol is performed consistently for all samples. - Evaluate matrix effect from different sources: Per FDA and EMA guidelines, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[1][2] |
| Poor Peak Shape | Issues with the analytical column or mobile phase. | - Equilibrate the column: Ensure the column is properly equilibrated with the mobile phase before injection. - Check for column contamination: Flush the column or consider replacing it if performance degrades. - Ensure compatibility of reconstitution solvent: The solvent used to reconstitute the sample after evaporation should be compatible with the mobile phase to prevent peak distortion. |
Data Presentation
Table 1: Comparison of Dienogest Extraction Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent followed by selective elution |
| Typical Solvents | Ethyl acetate, Methyl tert-butyl ether | Methanol (B129727), Acetonitrile (for elution) |
| Relative Speed | Generally faster for small batches | Can be automated for high throughput |
| Selectivity | Moderate | High |
| Cleanliness of Extract | Good | Excellent |
| Common Issues | Emulsion formation, Incomplete phase separation | Sorbent drying, Clogging, Breakthrough |
Table 2: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria (FDA/EMA Guidelines) |
| Precision (%CV) | Within-run and between-run precision should not exceed 15% (20% at LLOQ).[1][2] |
| Accuracy (% Bias) | Within-run and between-run accuracy should be within ±15% of the nominal value (±20% at LLOQ).[1][2] |
| Matrix Effect | The CV of the IS-normalized matrix factor from at least 6 different lots of matrix should not be greater than 15%.[1] |
| Recovery | While no specific value is mandated, recovery should be consistent and reproducible. |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Isolation and Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol for Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat the plasma sample (200 µL) by adding 20 µL of this compound and diluting with 200 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 2-3 minutes.
-
-
Elution:
-
Elute the Dienogest and this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for Dienogest extraction optimization.
Caption: Decision logic for choosing between LLE and SPE for Dienogest extraction.
References
Validation & Comparative
Validating Dienogest Analysis: A Comparative Guide to Methods Utilizing Dienogest-d8 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of Dienogest—a synthetic progestin vital in oral contraceptives and endometriosis treatment—is paramount for quality control and pharmacokinetic studies. This guide provides an objective comparison of analytical methods for Dienogest, focusing on the validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Dienogest-d8 as an internal standard. The performance of this method is contrasted with alternative approaches, supported by experimental data to inform method selection.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1] This is due to its near-identical physicochemical properties to the analyte, Dienogest, which allows it to mimic the analyte's behavior throughout sample preparation and analysis. This mimicry corrects for variability in extraction recovery, matrix effects, and instrument response, leading to enhanced accuracy and precision.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Dienogest quantification is contingent on the specific requirements of the study, including the sample matrix, necessary sensitivity, and the purpose of the analysis. High-performance liquid chromatography with UV detection (HPLC-UV) and LC-MS/MS are the primary techniques employed.
A summary of the performance characteristics of various validated methods for Dienogest analysis is presented below, highlighting the advantages of using a deuterated internal standard with LC-MS/MS.
| Validation Parameter | LC-MS/MS with this compound (Projected) | LC-MS/MS with other IS (e.g., Levonorgestrel-d6) | HPLC-UV with IS (e.g., Norethisterone) |
| Linearity Range | 1.00 - 200.00 ng/mL[2][3] | 1.003 - 200.896 ng/mL[4] | 3.0 - 45.0 µg/mL (in pharmaceutical preparations)[4] |
| Accuracy (% Relative Error) | Projected to be within ±5% | Within ±4.0%[4] | Not consistently specified for bioanalysis |
| Precision (%RSD) | Projected to be < 5% | < 6.10%[4] | < 2.0% (in rat plasma)[4] |
| Lower Limit of Quantification (LLOQ) | ~1.00 ng/mL[2][3] | 1.003 ng/mL[4] | Not specified for bioanalysis |
| Key Advantages | High sensitivity and specificity, ideal for bioanalytical studies with robust correction for analytical variability. | High sensitivity and specificity. | Simple, economical, suitable for pharmacokinetic analysis at higher concentrations.[4][5] |
| Potential Disadvantages | Higher initial instrument cost. | Potential for slight differences in chromatographic behavior and matrix effects compared to the analyte. | Lower sensitivity compared to LC-MS/MS, less suitable for low-concentration samples. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are the key experimental protocols for the LC-MS/MS analysis of Dienogest using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of a plasma sample, add 50 µL of the this compound internal standard solution (concentration to be optimized).
-
Add 2.5 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Instrument : A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column : A suitable reversed-phase column, such as a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm).[1]
-
Mobile Phase : An isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) is often effective.[1]
-
Flow Rate : A typical flow rate is around 0.60 mL/min.[1]
-
Ionization : Positive ion electrospray ionization (ESI+) is commonly used.[1]
-
Monitored Transitions : Specific precursor-to-product ion transitions for both Dienogest and this compound are monitored to ensure specificity and accurate quantification. For example, a possible transition for Dienogest is m/z 312.30 → 135.30.[4]
Visualizing the Workflow
To illustrate the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: A generalized workflow for the bioanalytical method from sample preparation to validation.
Caption: How an internal standard corrects for analytical variability.
References
A Comparative Guide to the Cross-Validation of Dienogest Bioanalytical Methods with Dienogest-d8
For researchers, scientists, and drug development professionals, the accurate quantification of Dienogest (B1670515) is crucial for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical factor in the development of a robust and reliable bioanalytical method. This guide provides an objective comparison of bioanalytical methods for Dienogest, with a special focus on the use of its deuterated stable isotope, Dienogest-d8, as an internal standard. The performance of a method employing a deuterated internal standard is compared with alternatives using other internal standards.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] This is because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This mimicry allows for the accurate correction of variations in extraction recovery, matrix effects, and instrument response.[1]
Comparative Analysis of Analytical Method Performance
The selection of an analytical method and internal standard depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and the purpose of the analysis. The following tables summarize the performance characteristics of different analytical methods for Dienogest quantification, highlighting the advantages of using a deuterated internal standard.
Table 1: Performance Comparison of LC-MS/MS Methods for Dienogest Quantification
| Validation Parameter | Method with Dienogest-d6 (Similar to this compound) | Method with Levonorgestrel-d6 | Method with Norethisterone (Non-deuterated) |
| Linearity Range | 1.003–200.896 ng/mL[2][3] | Not explicitly stated, but used in a method with a range of 1.003–200.896 ng/mL for Dienogest[2][3] | Not specified for LC-MS/MS; 5-20 µg/ml for HPLC-UV[4] |
| Accuracy (%) | Within ±4.0% of nominal values[2][3] | Not explicitly stated for the IS, but the overall method accuracy was within ±4.0%[2][3] | Not specified |
| Precision (%RSD) | Intra-day: <3.97%, Inter-day: <6.10%[2][3] | Intra-day: <3.97%, Inter-day: <6.10% (for the overall method)[2][3] | Not specified |
| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL[5] | Not explicitly stated | Not specified |
| Key Advantages | Highest accuracy and precision, compensates for matrix effects effectively.[1] | Deuterated standard, but structural differences may lead to variations in behavior compared to Dienogest.[1] | Structurally similar, but different retention time and potential for varied response to matrix effects.[1] |
Table 2: Comparison of Different Analytical Techniques for Dienogest
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) | Key Advantages |
| LC-MS/MS | Human Plasma | 1.003–200.896 ng/mL[5] | Within ±4.0[5] | < 6.10[5] | 1.003 ng/mL[5] | High sensitivity and specificity, ideal for bioanalytical studies.[5] |
| HPLC-UV | Rat Plasma | Not Specified | Not Specified | < 2.0 | Not Specified | Simple, economical, suitable for pharmacokinetic analysis.[5] |
| Stability-Indicating RP-HPLC | Bulk and Tablet Dosage Form | 0.8–12.0 µg/mL[5] | Not Specified | 0.3 | Not Specified | Robust for quality control and stability testing.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical methods. Below are representative experimental protocols for the quantification of Dienogest.
LC-MS/MS Method with a Deuterated Internal Standard (e.g., this compound)
This method is designed for high sensitivity and specificity, making it ideal for bioanalytical studies in biological matrices like human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.5 mL centrifuge tube, add 200 µL of human plasma.
-
Spike with the internal standard solution (this compound).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
HPLC-UV Method with a Non-Deuterated Internal Standard
This method is suitable for pharmacokinetic analysis and quality control where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Chromatographic Conditions:
Mandatory Visualizations
To illustrate the logical flow of a typical bioanalytical method validation and a cross-validation process, the following diagrams are provided.
Caption: A typical workflow for a Dienogest bioanalytical method using LC-MS/MS.
Caption: Logical workflow for the cross-validation of two bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS/MS and HPLC-UV for Dienogest Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Dienogest (B1670515), a synthetic progestin, is crucial for pharmacokinetic studies, quality control, and therapeutic drug monitoring. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.
The choice between LC-MS/MS and HPLC-UV hinges on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and economical technique suitable for routine analysis of pharmaceutical preparations, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical studies where low concentrations of Dienogest are expected.[1][2]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of LC-MS/MS and HPLC-UV for the quantification of Dienogest, based on data from various validation studies.
Table 1: LC-MS/MS Method Performance
| Parameter | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LOQ (ng/mL) | Key Advantages |
| Method 1 | Human Plasma | 1.003 - 200.896 | Within ±4.0 | < 6.10 | 1.003 | High sensitivity and specificity, ideal for bioanalytical studies.[1] |
| Method 2 | Human Plasma | 5 - 100 | -3.7 to 11.3 | < 10 | 5 | Rapid and reliable for simultaneous quantification of multiple progestins.[1][3] |
| Method 3 | Serum | 0.009 - 10 | - | - | 0.009 | High-throughput analysis for monitoring protocol compliance.[4] |
| Method 4 | Human Plasma | 1.000 - 200.000 | 99.5 - 110.2 (Intra-assay), 103.6 - 107.4 (Inter-assay) | 1.30 - 6.22 (Intra-assay), 3.34 - 4.87 (Inter-assay) | 1.000 | Suitable for bioequivalence studies.[5][6] |
Table 2: HPLC-UV Method Performance
| Parameter | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | LOQ (µg/mL) | Key Advantages |
| Method 1 | Rat Plasma | 5 - 20 | - | < 2.0 | 1.0 | Simple, economical, suitable for pharmacokinetic analysis.[7] |
| Method 2 | Pharmaceutical Preparations | 3.0 - 45.0 | - | - | - | Suitable for simultaneous determination with other compounds.[8][9] |
| Method 3 | Bulk and Tablet Dosage Form | 0.8 - 12.0 | - | 0.3 | - | Robust for quality control and stability testing.[1] |
Experimental Workflows
The general experimental workflows for Dienogest quantification by LC-MS/MS and HPLC-UV are illustrated below. The key difference lies in the detection method, which significantly impacts the sample preparation requirements and the level of sensitivity achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]
- 6. scirp.org [scirp.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Dienogest Analysis Using Dienogest-d8: A Guide for Researchers
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Dienogest in human plasma, with a specific focus on methods utilizing the stable isotope-labeled internal standard, Dienogest-d8. The accurate and precise measurement of Dienogest is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a deuterated internal standard like this compound is considered a best practice in quantitative mass spectrometry as it effectively corrects for matrix effects and variations during sample processing and analysis.[1][2]
This document synthesizes data from different research laboratories to present a "virtual" inter-laboratory comparison, offering researchers objective performance data and detailed experimental protocols to guide their own method selection and development.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance characteristics of two distinct Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for Dienogest quantification in human plasma.
| Validation Parameter | Laboratory A | Laboratory B |
| Analytical Method | Online SPE-LC-MS/MS | UHPLC-MS/MS |
| Internal Standard | Stable isotope-labeled IS | This compound |
| Linearity Range | 5 - 100 ng/mL | Not specified, but LLOQ implies range |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Not specified, QC starts at 3xLLOQ |
| Accuracy (Inter-assay) | -3.7% to 11.3% | 85% to 115% |
| Precision (Inter-assay, %RSD) | < 10% | < 15% |
| Extraction Efficiency | 92.5% to 106.4% | Not explicitly stated |
Data synthesized from references[3][4][5].
Experimental Protocols
Laboratory A: Online SPE-LC-MS/MS Method
This method was developed for the simultaneous quantitative determination of six synthetic progestins, including Dienogest, in human plasma.[3]
-
Sample Preparation: An online solid-phase extraction (SPE) method was utilized for sample cleanup and concentration. Specific details on the plasma volume and pretreatment were not provided in the abstract.
-
Internal Standard: Stable isotope-labeled internal standards were used for quantification.[3]
-
Chromatography:
-
Technique: High-Performance Liquid Chromatography (HPLC) with gradient elution.[3]
-
-
Mass Spectrometry:
Laboratory B: UHPLC-MS/MS Method with Protein Precipitation & SPE
This method was developed for the analysis of endogenous and exogenous hormones, including Dienogest, in human plasma, employing a surrogate calibration strategy.[4][5]
-
Sample Preparation:
-
Aliquoting: 500 µL of human plasma was used for the analysis.[4][5]
-
Internal Standard Spiking & Protein Precipitation: 1 mL of a Methanol/Zinc Sulfate solution (80/20, v/v) containing this compound (at 0.8 ng/mL) and other internal standards was added to the plasma sample.[4][5]
-
Centrifugation: Samples were centrifuged at 4400 rpm for 15 minutes.[4][5]
-
Solid-Phase Extraction (SPE): The supernatant was further purified using a 96-well plate-based SPE.[4]
-
-
Chromatography:
-
Technique: Ultra-High-Performance Liquid Chromatography (UHPLC) using narrow-bore columns to enhance sensitivity and resolution.[4]
-
-
Mass Spectrometry:
-
Technique: Tandem Mass Spectrometry (MS/MS).
-
Detection: Scheduled Multiple Reaction Monitoring (sMRM) was used to allow for the simultaneous quantification of a broad panel of steroids.[5]
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the quantification of Dienogest in plasma using a deuterated internal standard and LC-MS/MS.
Caption: General workflow for Dienogest analysis by LC-MS/MS.
Dienogest Signaling Pathway
Dienogest exerts its therapeutic effects primarily by acting as a selective agonist of the progesterone (B1679170) receptor (PR).[6][7][8][9] This interaction leads to a cascade of downstream effects, including the suppression of ovulation and the atrophy of endometrial tissue.[6][10]
Caption: Dienogest's mechanism of action via the progesterone receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Dienogest - Wikipedia [en.wikipedia.org]
- 9. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Dienogest Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Dienogest (B1670515)—a synthetic progestin pivotal in endometriosis treatment and contraception—is fundamental for pharmacokinetic, pharmacodynamic, and toxicological evaluations. The choice of analytical methodology, particularly the internal standard employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical determinant of assay performance.
This guide provides an objective comparison of a validated LC-MS/MS method for Dienogest quantification utilizing a deuterated internal standard, with alternative analytical approaches. While the specific use of Dienogest-d8 is addressed, publicly available data predominantly features its close analog, Dienogest-d6. Given their near-identical physicochemical properties, the performance characteristics of Dienogest-d6 are presented here as a reliable surrogate for this compound. The use of such stable isotope-labeled internal standards (SIL-IS) is widely regarded as the gold standard in bioanalysis, as they meticulously mimic the analyte's behavior throughout sample preparation and analysis, thereby correcting for variations in extraction recovery, matrix effects, and instrument response.[1]
Performance Characteristics of Dienogest Assays
The selection of an optimal analytical method hinges on the specific requirements of the study, including the biological matrix, necessary sensitivity, and the overall objective of the analysis. Below is a comparative summary of key performance parameters for different Dienogest assay methodologies.
| Method | Internal Standard | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) |
| LC-MS/MS | Dienogest-d6 (as surrogate for this compound) | Human Plasma | 1.003 - 200.896 ng/mL | Within ±4.0 | < 6.10 |
| LC-MS/MS | Levonorgestrel-d6 | Human Plasma | 1.003 - 200.896 ng/mL | Within ±4.0 | < 6.10 |
| Online SPE-LC-MS/MS | Stable Isotope-Labeled IS | Human Plasma | 5 - 100 ng/mL | -3.7 to 11.3 | < 10 |
| HPLC | Norethisterone | Rat Plasma | 5 - 20 µg/mL | 98.36 | 1.33 |
| HPLC | Cyproterone Acetate (B1210297) | Pharmaceutical Preparations | 3.0 - 45.0 µg/mL | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline the experimental protocols for the compared methods.
Method 1: LC-MS/MS with Dienogest-d6 Internal Standard
This validated method is designed for the sensitive determination of Dienogest in human plasma.[1]
-
Sample Preparation: A simple liquid-liquid extraction is employed to isolate Dienogest and the internal standard from the plasma matrix.[1]
-
Chromatography:
-
Instrument: Liquid chromatography system coupled with a tandem mass spectrometer.[1]
-
Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm).[1]
-
Mobile Phase: An isocratic elution with acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (70:30, v/v) is used.[1]
-
Flow Rate: 0.60 mL/min.[1]
-
-
Mass Spectrometry:
Method 2: Online SPE-LC-MS/MS
This method allows for the simultaneous quantification of multiple synthetic progestins in human plasma.[3]
-
Sample Preparation: Online solid-phase extraction (SPE) is utilized for automated sample clean-up and concentration.[3]
-
Chromatography: A gradient elution is performed on a high-performance liquid chromatography system.[3]
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with selected reaction monitoring. Stable isotope-labeled internal standards are used for quantification.[3]
Method 3: HPLC with UV Detection
This method is suitable for the quantification of Dienogest in rat plasma and pharmaceutical formulations.
-
Sample Preparation: Protein precipitation is a common method for plasma samples, followed by centrifugation and injection of the supernatant.
-
Chromatography:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is used in either isocratic or gradient mode.
-
-
Detection: UV absorbance is monitored at a specific wavelength, often around 245 nm for Dienogest.
Experimental Workflow and Signaling Pathway Visualization
To further elucidate the experimental process, a logical workflow for a typical LC-MS/MS assay is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Dienogest Using Isotope-Labeled and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis. An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response. Dienogest-d8, a deuterated analog of Dienogest (B1670515), is designed for this purpose. Although specific validation data is not detailed in the available literature, its performance is expected to be comparable to other deuterated Dienogest analogs, such as Dienogest-d6.
Comparative Analysis of Analytical Methods
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. This section compares the performance of LC-MS/MS methods for Dienogest quantification using different internal standards.
Data Presentation: Limit of Detection (LOD) and Quantification (LOQ)
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Dienogest using various internal standards and analytical techniques. This data is compiled from different validation studies and is intended for comparative purposes.
| Analytical Method | Internal Standard | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Linearity Range (ng/mL) |
| LC-MS/MS | This compound | Human Plasma | Data not available | Data not available | Data not available |
| LC-MS/MS | Dienogest-d6 | Aqueous & Sediment | - | - | - |
| LC-MS/MS | Levonorgestrel-d6 | Human Plasma | 1.003[1] | - | 1.003 - 200.896[1] |
| Online SPE-LC-MS/MS | Stable Isotope-Labeled IS | Human Plasma | 5[2] | - | 5 - 100[2] |
| HPLC-UV | Norethisterone | Rat Plasma | 1.0 (as µg/mL) | 0.1 (as µg/mL) | 5 - 20 (as µg/mL) |
Note: While specific LOD/LOQ values for Dienogest using this compound were not found in the reviewed literature, this compound is intended for use as an internal standard in LC-MS applications for Dienogest quantification.[3] The performance is anticipated to be similar to that of Dienogest-d6.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on established methods for Dienogest quantification.
LC-MS/MS Method with a Deuterated Internal Standard (e.g., this compound or Dienogest-d6)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add a known concentration of the this compound internal standard solution.
-
Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 70:30, v/v).[1]
-
Flow Rate: 0.60 mL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization: Positive ion electrospray ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Dienogest: m/z 312.30 → 135.30[1]
-
This compound: The specific transition would be determined during method development, accounting for the mass shift due to deuterium (B1214612) labeling.
-
Levonorgestrel-d6 (alternative): m/z 319.00 → 251.30[1]
-
Experimental Workflow and Logic Diagrams
To visually represent the analytical process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantification of Dienogest using this compound by LC-MS/MS.
Caption: Logical relationship illustrating the role of this compound in correcting for analytical variability.
References
- 1. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. In liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an internal standard (IS) is a critical decision that directly impacts data quality. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the gold standard. This guide provides an objective comparison of deuterated internal standards with structural analog alternatives, supported by regulatory guidelines and experimental data, to inform the development of robust and compliant bioanalytical methods.
The International Council for Harmonisation (ICH) M10 guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation.[1] A central tenet of this guideline is the use of a suitable internal standard to compensate for variability during sample preparation and analysis.[2] Deuterated internal standards are preferred because their physicochemical properties are nearly identical to the analyte, allowing them to effectively track the analyte through extraction, chromatography, and ionization, thus correcting for matrix effects and other sources of variability.[1][3]
Performance Under Scrutiny: Deuterated vs. Structural Analog Standards
The superiority of a deuterated internal standard over a structural analog is most evident when examining key validation parameters. A structural analog, while chemically similar, can exhibit different extraction recovery, chromatographic behavior, and ionization response compared to the analyte. This can lead to inadequate compensation for analytical variability and compromise the accuracy and precision of the results.
Below is a summary of typical performance data comparing a deuterated IS to a structural analog IS for the LC-MS/MS analysis of a small molecule drug in human plasma.
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance with Deuterated IS | Typical Performance with Structural Analog IS |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | 95-105% | 88-112% |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | < 5% | < 15% |
| Matrix Factor (IS-Normalized) %CV | ≤15% | < 7% | 15-25% |
| Selectivity (Interference at Analyte RT) | ≤20% of LLOQ response | No significant interference | Potential for cross-talk or interference |
| Selectivity (Interference at IS RT) | ≤5% of IS response | No significant interference | Potential for cross-talk or interference |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation; RT: Retention Time.
The data clearly indicates that the deuterated internal standard provides superior accuracy and precision and more effective compensation for matrix effects, as demonstrated by the lower coefficient of variation for the IS-normalized matrix factor.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the decision-making process.
References
A Head-to-Head Comparison: The Recovery of Dienogest-d8 Versus Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of dienogest (B1670515) in biological matrices is crucial for pharmacokinetic and metabolic studies. The choice of an appropriate internal standard is a pivotal factor influencing the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of the recovery of the stable isotope-labeled internal standard, Dienogest-d8, against commonly used structural analogs, supported by experimental data and detailed methodologies.
The ideal internal standard should closely mimic the physicochemical properties of the analyte, ensuring it behaves similarly during sample preparation, extraction, and analysis. This mimicry allows it to compensate for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more accurate and precise quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry as they are chemically identical to the analyte, differing only in isotopic composition. Structural analog internal standards, on the other hand, are molecules with a similar chemical structure but are not isotopically labeled.
This guide delves into a comparative analysis of the recovery rates of this compound and two common structural analog internal standards: Levonorgestrel-d6 and Norethisterone.
Comparative Recovery Data
The following table summarizes the extraction recovery percentages for this compound and its structural analog internal standards from human plasma.
| Internal Standard | Analyte | Extraction Method | Mean Recovery (%) | Reference |
| This compound (estimated) | Dienogest | Online Solid-Phase Extraction (SPE) - LC-MS/MS | 92.5 - 106.4 | [1] |
| Levonorgestrel-d6 | Levonorgestrel | Not Specified | 93.88 | |
| Norethisterone | Norethisterone | Solid-Phase Extraction (SPE) | 67 - 84.29 |
Note: The recovery for this compound is estimated based on the reported total extraction efficiency of Dienogest, as the recovery of a stable isotope-labeled internal standard is expected to be nearly identical to its unlabeled counterpart.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for liquid-liquid extraction and solid-phase extraction for the analysis of dienogest in biological matrices.
Liquid-Liquid Extraction (LLE) Protocol for Dienogest in Human Plasma
This protocol is a common method for extracting dienogest and its internal standards from a plasma matrix.
Materials:
-
Human plasma samples
-
Dienogest and internal standard (this compound or structural analog) stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add a known amount of the internal standard (this compound, Levonorgestrel-d6, or Norethisterone) to each plasma sample.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Dienogest in Human Plasma
SPE is another widely used technique for sample clean-up and concentration.
Materials:
-
Human plasma samples
-
Dienogest and internal standard stock solutions
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and vortex.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
References
Assessing the Impact of Isotopic Exchange on Dienogest-d8 Accuracy: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Dienogest is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Dienogest-d8, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis.[1] This is because the deuterated standard is expected to exhibit nearly identical physicochemical properties to the analyte, compensating for variations during sample preparation, chromatography, and ionization.[2][3] However, the stability of the deuterium (B1214612) labels is a critical factor that can impact the accuracy of quantification. Isotopic exchange, the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding environment, can lead to an underestimation of the internal standard's signal and a corresponding overestimation of the analyte's concentration.[4]
This guide provides a comprehensive comparison of this compound with alternative internal standards, presents supporting experimental data from various studies, and offers detailed protocols for assessing the stability of this compound in your own laboratory setting.
Comparative Analysis of Analytical Methods
The selection of an internal standard is a critical step in method development. While a stable isotope-labeled version of the analyte is theoretically ideal, its performance can be compromised by factors such as isotopic exchange. The following table summarizes the performance characteristics of different analytical methods for Dienogest quantification using Dienogest-d6 (a common variant of this compound), a deuterated analogue of a different progestin (Levonorgestrel-d6), and a non-deuterated structural analogue (Norethisterone). It is important to note that this data is collated from separate validation studies and does not represent a direct head-to-head comparison.[3]
Table 1: Comparison of Analytical Method Performance for Dienogest
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) | Key Advantages |
| Dienogest-d6 | LC-MS/MS | Human Serum | 0.009 - 10 | Not Specified | Not Specified | 0.009 | Co-elution with analyte, theoretically best correction for variability.[3] |
| Levonorgestrel-d6 | LC-MS/MS | Human Plasma | 1.003 - 200.896 | Within ±4.0 | < 6.10 | 1.003 | Deuterated, but different structure may lead to slight chromatographic separation and different matrix effects.[5][6] |
| Norethisterone | HPLC-UV | Rat Plasma | Not Specified | Not Specified | < 2.0 | Not Specified | Suitable for HPLC-UV where mass differentiation is not possible. Less ideal for LC-MS/MS due to different retention time and matrix effects.[3][5] |
Understanding Isotopic Exchange
Isotopic exchange is a phenomenon where deuterium atoms on a labeled internal standard are replaced by protons (hydrogen atoms) from the surrounding environment, such as solvents or the biological matrix.[4] This can compromise the accuracy of LC-MS/MS assays.
Several factors can promote isotopic exchange:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are highly susceptible to exchange.[2] It is crucial to select internal standards where deuterium atoms are placed in stable, non-exchangeable positions on the carbon skeleton.[2]
-
pH: The rate of exchange is significantly influenced by pH, often increasing in both acidic and basic solutions.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[4]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of protons and facilitate exchange.[2]
-
Exposure Time: The longer the deuterated standard is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.[2]
Table 2: Stability of Dienogest under Forced Degradation Conditions [7]
| Stress Condition | % Degradation |
| 1M HCl, 45°C, 30 min | 9.9 |
| 1M NaOH, 45°C, 15 min | 8.7 |
| 2.5% H₂O₂, 45°C, 30 min | 8.2 |
| Purified water, 45°C, 3 hours | 2.2 |
| Dry heat, 105°C, 15 hours | 2.5 |
| Photolytic (200 Watts/m²) | 0.6 |
| Photolytic (1.2 Million Lux Hours) | 0.8 |
| Humidity (25°C, 90% RH, 7 days) | 0.4 |
Experimental Protocols
To ensure the accuracy of Dienogest quantification using this compound, it is essential to assess the stability of the deuterium labels under your specific experimental conditions.
Objective: To determine if this compound is stable under the specific experimental conditions of your assay.[2]
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Solvent): Spike this compound into the solvent used for sample reconstitution at the working concentration.
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine) at the working concentration.[2]
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[2]
-
Sample Processing: Process the samples using your established extraction procedure.[2]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Data Analysis: Monitor for any increase in the signal of the non-deuterated Dienogest in Set B compared to Set A. A significant increase indicates H/D back-exchange.[2] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[2]
Objective: To determine the percentage of deuterium atoms that exchange with protons from the analytical solvent system over a defined period.
Methodology:
-
Prepare a working solution of this compound in the mobile phase composition of your analytical method at a suitable concentration (e.g., 1 µg/mL).
-
Inject the working solution immediately (t=0) onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire a full scan mass spectrum.
-
Incubate the working solution at a controlled temperature (e.g., autosampler temperature) for defined periods (e.g., 1, 4, 8, and 24 hours).
-
Inject an aliquot of the incubated solution at each time point and acquire a full scan mass spectrum.
-
Data Analysis:
-
For each time point, determine the peak areas of the monoisotopic peaks for all isotopologues of the internal standard (from the unlabeled, D0, to the fully deuterated, D8).
-
Calculate the percentage of each isotopologue at each time point.
-
The percentage of back-exchange can be estimated by the increase in the relative abundance of the lower mass isotopologues over time.
-
Visualizing Workflows and Potential Issues
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dienogest-d8
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dienogest-d8, a deuterated form of the synthetic progestin Dienogest, requires stringent disposal procedures due to its potential health and environmental hazards. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] These classifications necessitate that this compound be managed as hazardous waste, following guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[3][4]
Hazard Profile of this compound
A summary of the key hazards associated with this compound is presented below. This information underscores the importance of proper handling and disposal.
| Hazard Statement | GHS Classification | Source |
| Suspected of causing genetic defects | Germ cell mutagenicity 2 | [1][2] |
| Suspected of causing cancer | Carcinogenicity 2 | [1][2] |
| May damage fertility or the unborn child | Reproductive toxicity 1A | [1][2] |
| Very toxic to aquatic life | Aquatic Acute 1 | [1][2] |
| Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 | [1][2] |
| Causes skin irritation | Skin irritation 2 | [1][2] |
| Causes serious eye irritation | Eye irritation 2A | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) 3 | [1][2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Researchers must also consult their institution's specific safety guidelines and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials (e.g., weighing paper, contaminated vials) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used. Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.
2. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.[5]
-
Keep containers tightly closed when not in use.[1]
-
Do not mix incompatible waste streams.
3. Waste Treatment and Final Disposal:
-
Never dispose of this compound down the drain or in regular trash. [4][6] Due to its high aquatic toxicity, this would pose a significant environmental risk.
-
Hazardous pharmaceutical waste is typically treated by incineration at a permitted hazardous waste facility.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Ensure all required documentation for the transfer of hazardous waste is completed accurately.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
Personal protective equipment for handling Dienogest-d8
This document provides crucial safety protocols and operational guidance for laboratory personnel handling Dienogest-d8. Given its classification as a potent compound with significant health risks, adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound, a deuterated form of Dienogest, should be handled with the same precautions as the parent compound. Dienogest is classified with several health hazards. It is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1][2][3] It can also cause skin, eye, and respiratory irritation.[1][2]
Summary of Dienogest Hazards
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Carcinogenicity, Category 2 | H351 | Suspected of causing cancer.[1][2][3] |
| Reproductive Toxicity, Category 1A | H360FD | May damage fertility. May damage the unborn child.[3] |
| Effects on or via Lactation | H362 | May cause harm to breast-fed children.[1][2][3] |
| Skin Irritation, Category 2 | H315 | Causes skin irritation.[2] |
| Eye Irritation, Category 2A | H319 | Causes serious eye irritation.[2] |
| STOT Single Exposure, Category 3 | H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to minimize exposure through inhalation, dermal contact, and ingestion. The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment
| Body Area | Minimum Requirement | Recommended for High-Risk Operations (e.g., handling powder, potential for aerosolization) |
|---|---|---|
| Respiratory | Work within a certified chemical fume hood or other ventilated enclosure. | NIOSH-approved respirator (e.g., N95 or higher) or a Powered Air-Purifying Respirator (PAPR) must be used when a fume hood is not feasible or when handling large quantities.[1][4][5] |
| Eye/Face | Safety glasses with side shields.[1][6] | Chemical splash goggles.[4][6] For significant splash risks, use a face shield in conjunction with goggles.[7] |
| Hand | Chemical-resistant, powder-free nitrile gloves.[4][6] | Double-gloving (two pairs of nitrile gloves).[6] Gloves must be changed immediately upon contamination. |
| Body | Full-length lab coat.[4][6] | Disposable gown with tight-fitting cuffs worn over the lab coat.[7] |
| Footwear | Closed-toe shoes. | N/A |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical. The following workflow must be followed for all procedures involving this compound.
Procedural Steps:
-
Preparation and Planning:
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Weighing: Handle the solid compound carefully to avoid generating dust.[1] Use weighing paper or a container that can be sealed for transfer.
-
Transfers: Conduct all transfers of solid material or solutions within the containment of a fume hood.
-
Solution Preparation: When dissolving, add solvent to the solid slowly to prevent splashing.
-
-
Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
All disposable materials used during the process (e.g., weighing paper, pipette tips, gloves) are to be considered contaminated waste.
-
-
Doffing PPE:
-
Remove PPE in a sequence that minimizes cross-contamination. Typically: remove outer gloves, gown, face shield/goggles, respirator, and finally inner gloves.
-
-
Personal Hygiene:
Emergency Procedures
Immediate and correct response to an exposure is critical.
First-Aid Measures for Exposure
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation or other symptoms develop. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if dust is airborne.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE, including a respirator, double nitrile gloves, a disposable gown, and chemical splash goggles.[1]
-
Contain and Clean:
-
For solid spills , gently cover with a damp paper towel to avoid raising dust.[1] Carefully scoop the material into a sealable, labeled hazardous waste container.
-
For liquid spills , absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water, collecting all cleaning materials as hazardous waste.
Waste Disposal Plan:
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]
-
Unused Product: Dispose of unused or expired this compound as hazardous waste in accordance with institutional and local regulations.[3] Do not dispose of it down the drain or in regular trash.[10]
-
Containers: Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Dienogest D8 | CAS No: NA [aquigenbio.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. medicines.org.uk [medicines.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
